3-Cyclohexylaniline
Description
The exact mass of the compound 3-Cyclohexylaniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Cyclohexylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Cyclohexylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-cyclohexylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h4,7-10H,1-3,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHJTHLWDZQCFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101314093 | |
| Record name | 3-Cyclohexylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5369-21-1 | |
| Record name | 3-Cyclohexylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5369-21-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Cyclohexylbenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101314093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-cyclohexylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Solubility of 3-Cyclohexylaniline in polar vs non-polar solvents
This guide details the solubility profile, physicochemical properties, and experimental characterization of 3-Cyclohexylaniline (CAS 5369-21-1).[1][2][3][4] It is designed for researchers requiring precise solubility data for synthesis, extraction, or formulation processes.[2][3][4]
Executive Summary
3-Cyclohexylaniline (m-Cyclohexylaniline) is a lipophilic aromatic amine characterized by a cyclohexyl group at the meta position of the aniline ring.[1][2][4] Its solubility behavior is governed by the competition between the hydrophobic cyclohexyl-phenyl scaffold and the hydrophilic, pH-sensitive amino group.[1][2][4]
-
Dominant Character: Highly lipophilic (LogP ≈ 3.8).[1][2][3][4]
-
Non-Polar Solvents: High solubility (e.g., Hexane, Toluene) driven by Van der Waals interactions.[1][2][3][4]
-
Polar Solvents: Low solubility in neutral water; solubility increases significantly in acidic aqueous media due to protonation (
).[1][2][3][4] -
Critical Distinction: This compound is a structural isomer of N-cyclohexylaniline (CAS 1821-36-9).[1][2][4][5] Users must verify the substitution pattern (ring vs. nitrogen) as solubility and reactivity differ.[1][2][3][4]
Physicochemical Identity & Properties
The molecule acts as a "hybrid" solvent probe, possessing both aliphatic lipophilicity (cyclohexyl) and aromatic polarity (aniline).[1][2][3]
Table 1: Physicochemical Properties of 3-Cyclohexylaniline
| Property | Value / Description | Source/Basis |
| CAS Number | 5369-21-1 | Chemical Abstracts Service |
| Molecular Formula | Stoichiometry | |
| Molecular Weight | 175.27 g/mol | Calculated |
| LogP (Octanol/Water) | ~3.8 | Computed (Lipophilic) |
| ~4.7 - 5.0 | Est.[1][2][3][4][6][7] based on m-alkylanilines | |
| H-Bond Donors | 1 ( | Structural Analysis |
| H-Bond Acceptors | 1 ( | Structural Analysis |
| Physical State | Viscous Liquid / Low-melting Solid | Experimental observation |
Solubility Mechanisms: Polar vs. Non-Polar[1][2][3][8][9]
Non-Polar Solvents (Hexane, Toluene, DCM)[3]
-
Solubility: High / Miscible [3]
-
Mechanism: The bulky cyclohexyl group and the phenyl ring interact favorably with non-polar solvents through London Dispersion Forces.[2][4] The entropy of mixing is favorable as the solvent molecules can easily accommodate the hydrophobic scaffold without disrupting a hydrogen-bonding network (which is absent in these solvents).[1][4]
-
Thermodynamics:
driven by enthalpic stability ( ) and favorable entropy.[1][2][3][4]
Polar Solvents (Water, Neutral pH)[3]
-
Mechanism: The "Hydrophobic Effect" dominates.[1][2][4] Water molecules must form an ordered "cage" (clathrate-like structure) around the hydrophobic cyclohexyl group, leading to a large decrease in entropy (
).[1][2][3][4] This energetic penalty outweighs the weak hydrogen bonding potential of the single amino group.[2][4]
pH-Dependent Aqueous Solubility[1][2][3][4]
-
Mechanism: The amino group is a weak base.[1][2][4] In acidic conditions (
), the nitrogen accepts a proton to form the anilinium cation ( ).[1][2][4] -
Reaction:
-
Result: The ionic species is highly soluble in water due to ion-dipole interactions, allowing for extraction from organic phases into acidic aqueous layers (e.g., 1M HCl).[2][3]
Visualization: Solubility Decision Workflow
The following diagram illustrates the logical flow for predicting solubility and choosing an extraction solvent based on the environment (pH and Polarity).
Figure 1: Solubility logic flow for 3-Cyclohexylaniline based on solvent polarity and pH conditions.
Experimental Protocol: Determination of Solubility
To accurately determine the thermodynamic solubility of 3-Cyclohexylaniline, the Shake-Flask Method followed by HPLC analysis is the gold standard.[1][2]
Materials
-
Solvents: HPLC-grade Water, Hexane, Methanol (for dilution).[1][2][3][4]
-
Buffers: Phosphate buffer (pH 7.4), 0.1 M HCl (pH 1).
-
Equipment: Orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV/Vis.[1][2][3][4]
Step-by-Step Protocol
-
Saturation:
-
Equilibration:
-
Phase Separation:
-
Quantification (HPLC-UV):
-
Calculation:
Applications in Drug Development & Synthesis
-
Scaffold Intermediate: Used in the synthesis of N-alkylated aniline derivatives for pharmaceutical leads targeting GPCRs, where the cyclohexyl group provides hydrophobic pocket occupancy.[2]
-
Extraction Strategy: In synthesis workups, 3-Cyclohexylaniline can be retained in the organic phase (DCM/Ethyl Acetate) during basic washes, but selectively removed into the aqueous phase by washing with 1M HCl, providing a purification handle.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11321261, 3-Cyclohexylbenzenamine. Retrieved February 4, 2026, from [Link]
-
World Health Organization (2018). Protocol to Conduct Equilibrium Solubility Experiments for BCS Classification. WHO Technical Report Series. Retrieved February 4, 2026, from [Link][3]
- Lipinski, C. A., et al. (2001).Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (General reference for LogP/Solubility principles).
Sources
- 1. 3-Cyclohexylbenzenamine | C12H17N | CID 11321261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Cyclohexylaniline | C12H17N | CID 74567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Cyclohexylbenzenamine | C12H17N | CID 407899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-Cyclohexylbenzenamine | C12H17N | CID 80764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 1821-36-9 CAS MSDS (N-Cyclohexylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
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A Comprehensive Technical Guide to the Determination of the Melting and Boiling Points of 3-Cyclohexylaniline
Introduction
3-Cyclohexylaniline, a substituted aniline featuring a cyclohexyl group at the meta position, is a molecule of significant interest in the fields of medicinal chemistry and material science. As with any pure chemical entity, its physical properties are critical benchmarks for its identification, purification, and application. The melting and boiling points are fundamental physical constants that provide a primary indication of purity and are indispensable for process development, quality control, and regulatory submissions in drug development.
This guide provides an in-depth exploration of the theoretical and practical aspects of determining the melting and boiling points of 3-Cyclohexylaniline. While specific, experimentally verified data for 3-Cyclohexylaniline is not widely published, this document will equip researchers with the foundational knowledge and detailed protocols required to ascertain these values with precision. We will delve into the underlying principles of phase transitions, present standardized methodologies, and discuss the critical parameters that ensure the generation of trustworthy and reproducible data. For comparative context, data for related isomers are provided.
Section 1: The Melting Point of 3-Cyclohexylaniline
The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically causes a depression of the melting point and a broadening of the melting range, making it a crucial indicator of sample purity.
Comparative Physical Data
While experimentally determined values for 3-Cyclohexylaniline are scarce in the literature, the properties of its isomers can provide an estimated range.
| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) | Notes |
| N-Cyclohexylaniline | 1821-36-9 | 14-15[1][2][3] | 191-192 (at 73 mmHg)[1][2][3] | Secondary amine isomer. |
| 4-Cyclohexylaniline | 6373-50-8 | 49.0-58.0[4] | Not available | Para-substituted isomer. |
| Aniline (Parent) | 62-53-3 | -6[5] | 184[5] | For structural comparison. |
| Cyclohexylamine (Parent) | 108-91-8 | -17.7[6][7] | 134.5[6][7] | For structural comparison. |
Causality of Experimental Choices: The Capillary Method
The capillary melting point determination method is the most common and reliable technique due to its requirement for a small sample size and its procedural simplicity[8]. The core principle involves heating a small, powdered sample in a sealed capillary tube within a calibrated apparatus. The slow, controlled heating rate near the expected melting point is critical; a rapid temperature increase can lead to an erroneously broad melting range due to a lag between the thermometer reading and the actual sample temperature[9]. Packing the sample to a height of 2-3 mm ensures uniform heat transfer through the crystalline lattice[10][11].
Standard Operating Protocol for Melting Point Determination
This protocol describes the use of a standard melting point apparatus (e.g., Mel-Temp).
-
Sample Preparation: a. Ensure the 3-Cyclohexylaniline sample is completely dry and finely powdered. If the sample is granular, gently crush it on a watch glass with a spatula[9]. b. Obtain a glass capillary tube, sealed at one end. c. Press the open end of the capillary tube into the powdered sample until a small amount of solid enters the tube[11]. d. Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end[11]. e. To achieve dense packing, drop the capillary tube, sealed end down, through a long, narrow tube (e.g., a piece of glass tubing) several times. The bouncing action will compact the sample[9]. f. The final packed sample height should be between 2-3 mm[10].
-
Apparatus Operation: a. Insert the prepared capillary tube into a sample slot in the melting point apparatus[9]. b. If the approximate melting point is unknown, perform a rapid preliminary determination by heating at a rate of 4-5°C per minute[10]. c. Allow the apparatus to cool to at least 20°C below the roughly determined melting point. d. Prepare a new sample and insert it into the apparatus. e. Begin heating at a medium rate until the temperature is approximately 20°C below the expected melting point[9]. f. Reduce the heating rate such that the temperature increases by no more than 1°C per 30 seconds[9].
-
Data Recording: a. Observe the sample through the magnifying eyepiece. b. Record the temperature (T1) at which the first droplet of liquid becomes visible within the solid matrix. c. Record the temperature (T2) at which the entire sample has completely liquefied and is a clear, transparent liquid. d. The melting point is reported as the range T1 - T2. For a pure compound, this range should be narrow (0.5-1.0°C).
Workflow for Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Section 2: The Boiling Point of 3-Cyclohexylaniline
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure[12]. For primary amines like 3-Cyclohexylaniline, the ability to form intermolecular hydrogen bonds results in a significantly higher boiling point compared to non-polar compounds of similar molecular weight[13]. The boiling point is sensitive to changes in atmospheric pressure; therefore, it is crucial to record the barometric pressure at the time of measurement[14].
Causality of Experimental Choices: The Micro Boiling Point Method
The Thiele tube or micro boiling point method is ideal for determining the boiling point of small quantities of a liquid. The technique relies on trapping the vapor of the heated liquid in an inverted capillary tube. As the liquid is heated, the air and later the substance's vapor expand and exit the capillary. When the external heat is removed, the liquid slowly cools. The point at which the contracting vapor inside the capillary allows the liquid to be drawn back into it signifies that the vapor pressure inside the capillary is equal to the external atmospheric pressure—this is the boiling point[12][14]. This method avoids the issue of superheating, which can occur if a thermometer is placed directly into a boiling liquid[14].
Standard Operating Protocol for Micro Boiling Point Determination
This protocol describes the use of a Thiele tube apparatus.
-
Apparatus Setup: a. Securely clamp a Thiele tube filled with mineral oil to a ring stand in a fume hood[14]. b. Add approximately 0.5 mL of 3-Cyclohexylaniline to a small test tube (e.g., a 75x12 mm tube). c. Obtain a capillary tube and seal one end. Place this capillary tube into the test tube with the open end down[15]. d. Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is aligned with the thermometer bulb[14]. e. Insert the thermometer assembly into the Thiele tube, making sure the sample is below the top arm of the tube to ensure proper heat circulation in the oil[14].
-
Measurement: a. Gently heat the side arm of the Thiele tube with a Bunsen burner or microburner, using a back-and-forth motion to ensure even heating[14]. b. As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Initially, this is displaced air. c. Continue to heat gently until a vigorous and continuous stream of bubbles emerges from the capillary tip. This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure[14]. d. Remove the heat source and allow the apparatus to cool slowly.
-
Data Recording: a. Observe the capillary tube closely as the apparatus cools. The rate of bubbling will slow and eventually stop. b. The boiling point is the temperature at which the liquid is just drawn back into the capillary tube[12][14]. Record this temperature. c. Record the ambient barometric pressure. If the pressure is not 760 mmHg, a correction may be necessary for official reporting.
Workflow for Micro Boiling Point Determination
Caption: Workflow for Micro Boiling Point Determination.
Conclusion: A Commitment to Scientific Integrity
The precise determination of melting and boiling points is a foundational skill in chemical and pharmaceutical sciences. The protocols detailed within this guide represent self-validating systems designed to produce accurate and reliable data. The deliberate, slow approach to the phase transition point, the careful preparation of the sample, and the awareness of external factors like atmospheric pressure are all integral to the integrity of the results. By understanding the causality behind these experimental choices, researchers can confidently characterize 3-Cyclohexylaniline and similar compounds, ensuring the quality and reproducibility of their scientific endeavors.
References
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]
-
Scribd. (n.d.). Determination of Boiling Point. Retrieved from [Link]
-
ChemBK. (2024, April 9). Aniline, N-cyclohexyl-. Retrieved from [Link]
-
Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]
-
Vijay Nazare. (n.d.). Determination of Boiling Point (B.P). Retrieved from [Link]
-
University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]
-
University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]
-
Saaidpour, S. (2015, December 9). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. International Journal of Scientific & Engineering Research, 6(12). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]
-
ChemBK. (2024, April 9). N1-CYCLOHEXYLANILINE. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclohexylamine. Retrieved from [Link]
-
Merck Index. (n.d.). Cyclohexylamine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Cyclohexylaniline. PubChem Compound Database. Retrieved from [Link]
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Technical Guide: pKa and Basicity of 3-Cyclohexylaniline
Executive Summary
3-Cyclohexylaniline (CAS: 5369-21-1) presents a classic case study in the modulation of aromatic amine basicity via alkyl substitution.[1][2] While often overshadowed by its isomers, the meta-substitution pattern offers a unique balance of lipophilicity and ionization potential critical for optimizing pharmacokinetic profiles in drug discovery.[1]
This guide provides a rigorous analysis of the physicochemical properties of 3-cyclohexylaniline, specifically its acid dissociation constant (
Part 1: Structural Analysis & Theoretical Basicity
The Structural Hierarchy of Basicity
To understand the basicity of 3-cyclohexylaniline, one must situate it between its parent structures: Aniline (aromatic) and Cyclohexylamine (aliphatic).
| Compound | Structure Type | Approx.[1][2][3][4][5][6][7][8][9][10][11] | Dominant Electronic Effect |
| Cyclohexylamine | Aliphatic Amine | ~10.6 | +I (Inductive) : |
| Aniline | Aromatic Amine | 4.63 | -R (Resonance) : N lone pair delocalizes into the |
| 3-Cyclohexylaniline | Substituted Aniline | 4.8 – 5.5 (Predicted) | +I & -R : Cyclohexyl group donates e- via induction; Phenyl ring withdraws via resonance.[1][2] |
Hammett Equation Prediction
Direct experimental values for 3-cyclohexylaniline are rare in public literature.[1][2] However, we can derive a highly accurate estimate using the Hammett Equation, a standard tool in medicinal chemistry for predicting substituent effects.[12]
[1][2]- : Aniline = 4.63[2]
-
(Reaction Constant) : Sensitivity of aniline protonation to substitution
to .[1][2] -
(Substituent Constant) : The cyclohexyl group is an alkyl substituent.[2][5] Meta-alkyl groups generally have a
value of -0.07 (similar to ethyl or isopropyl), indicating a weak electron-donating effect via induction.[1][2]
Calculation:
The "Prediction Gap":
Computational databases (e.g., ChemicalBook, ChemBK) often list a predicted
Electronic Effects Visualization
The following diagram illustrates the competing electronic effects that determine the availability of the nitrogen lone pair.
Caption: The cyclohexyl group provides weak inductive stabilization (+I), but the resonance delocalization (-R) into the aromatic ring remains the dominant factor, keeping the pKa near 4.8.
Part 2: Experimental Determination Protocol
The Solubility Challenge
3-Cyclohexylaniline is highly lipophilic (
-
Precipitation of the neutral species near the endpoint.[1][2][5]
-
Electrode fouling caused by the oily amine coating the glass membrane.[1][2]
Solution: The Yasuda-Shedlovsky Extrapolation Method .[1][2][13][14] This involves titrating the compound in varying ratios of a co-solvent (Methanol or Dioxane) and water, then extrapolating to 0% organic solvent.
Protocol: Yasuda-Shedlovsky Extrapolation
Objective: Determine the aqueous
Materials:
-
Analyte: 3-Cyclohexylaniline (>98% purity).
-
Titrant: 0.1 M HCl (standardized).
-
Solvent: HPLC-grade Methanol and degassed
-free water.[1][2] -
Ionic Strength Adjuster: 0.15 M KCl (to mimic physiological ionic strength).[1][2]
Workflow:
-
Preparation: Prepare three titration vessels with varying MeOH:Water ratios (e.g., 30%, 40%, 50% w/w MeOH). Ensure ionic strength is constant (0.15 M KCl) in all vessels.
-
Dissolution: Dissolve ~5 mg of 3-cyclohexylaniline in the MeOH portion first, then add the water/KCl solution.
-
Titration: Titrate with 0.1 M HCl under nitrogen purge at 25°C. Record pH vs. Volume.
-
Calculation (
): Calculate the apparent ( ) for each solvent mixture using the Bjerrum difference plot or Gran method. -
Extrapolation: Plot
against (inverse dielectric constant of the mixture).[1][2][15]
Experimental Workflow Diagram
Caption: Workflow for determining pKa of lipophilic amines. The extrapolation corrects for the dielectric shift caused by the organic co-solvent.
Part 3: Implications for Drug Development
Lipophilicity and Membrane Permeability
The cyclohexyl group significantly increases the lipophilicity compared to aniline.
Impact: At physiological pH (7.4), 3-cyclohexylaniline (
Because it is >99% neutral at pH 7.4 and highly lipophilic, this compound will exhibit high passive membrane permeability (CNS penetration potential) but poor aqueous solubility .[1][2] Formulation strategies (e.g., salt formation with strong acids like HCl or Methanesulfonic acid) are essential for delivery.[1][2]
Metabolic Stability (SAR)
The meta-substitution is strategic.[1][2]
-
Para-substitution is often vulnerable to rapid CYP450 oxidation.[1][2]
-
Meta-substitution with a bulky cyclohexyl group can sterically hinder metabolic attack at the ring, potentially extending half-life compared to linear alkyl analogs.[1][2]
References
-
ChemicalBook. N-Cyclohexylaniline Properties and Predicted pKa. Retrieved from .[1][2]
-
PubChem. 3-Cyclohexylbenzenamine Compound Summary (CID 11321261).[1][2] National Library of Medicine.[1][2] Retrieved from .[1][2]
-
Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1][2] Wiley-Interscience.[1][2] (Authoritative text on Yasuda-Shedlovsky extrapolation).
-
Hansch, C., & Leo, A. (1995).[1][2] Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1][2] (Source for Hammett
and constants).[1][2][4][5][16][17] -
Pion Inc. Potentiometric pKa determination of water-insoluble compounds.[1][2][13] Application Note. Retrieved from .[1][2]
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Differentiating 3-Cyclohexylaniline and N-Cyclohexylaniline: A Comprehensive Technical Guide for Researchers
Abstract
Within the vast landscape of chemical building blocks utilized in contemporary drug discovery and development, aniline derivatives hold a prominent position. Among these, cyclohexylanilines represent a critical subclass of scaffolds, lending themselves to the construction of a diverse array of bioactive molecules. This in-depth technical guide focuses on two key positional isomers: 3-Cyclohexylaniline and N-Cyclohexylaniline. While sharing the same molecular formula and weight, their distinct structural arrangements impart unique physicochemical properties, reactivity, and, consequently, divergent roles in medicinal chemistry. This document provides a comprehensive analysis of their structural nuances, comparative synthesis strategies, detailed analytical differentiation, and an exploration of their applications in pharmaceutical research, offering researchers, scientists, and drug development professionals a definitive resource for understanding and effectively utilizing these important chemical entities.
Structural and Physicochemical Disparity: More Than Just a Positional Shift
The fundamental difference between 3-Cyclohexylaniline and N-Cyclohexylaniline lies in the point of attachment of the cyclohexyl group to the aniline moiety. In 3-Cyclohexylaniline , the cyclohexyl ring is bonded to the aromatic ring at the meta-position relative to the amino group. This classifies it as a primary aromatic amine . Conversely, in N-Cyclohexylaniline , the cyclohexyl group is directly attached to the nitrogen atom of the amino group, rendering it a secondary aromatic amine . This seemingly subtle isomeric difference has profound implications for the molecule's three-dimensional structure, electron distribution, and intermolecular interactions.
Figure 1: Chemical structures of 3-Cyclohexylaniline and N-Cyclohexylaniline.
This structural variance directly influences key physicochemical properties, which are summarized in the table below.
| Property | 3-Cyclohexylaniline (Predicted/Computed) | N-Cyclohexylaniline (Experimental) | Significance of the Difference |
| Molecular Weight | 175.27 g/mol [1] | 175.27 g/mol [2] | Identical, as they are isomers. |
| Melting Point | N/A | 14-15 °C[3] | The secondary amine (N-isomer) has a defined, low melting point. |
| Boiling Point | N/A | 191-192 °C at 73 mmHg[3] | The secondary amine is a relatively high-boiling liquid. |
| Density | N/A | 0.996 g/mL at 20 °C[3] | |
| pKa | N/A | 5.46 ± 0.20 (Predicted)[3] | The secondary amine is weakly basic. The primary amine is expected to have a slightly different pKa due to the electronic effect of the cyclohexyl group on the aromatic ring. |
| Water Solubility | Predicted to be low | Not miscible or difficult to mix in water[3][4] | Both isomers are hydrophobic, a common feature exploited in drug design to enhance membrane permeability. |
| Hydrogen Bonding | Donor (2 H-atoms) & Acceptor (1 N-atom) | Donor (1 H-atom) & Acceptor (1 N-atom) | 3-Cyclohexylaniline has two N-H protons available for hydrogen bonding, whereas N-Cyclohexylaniline has only one. This difference can significantly impact crystal packing and receptor binding interactions. |
Synthesis Strategies: Navigating Isomer-Specific Pathways
The distinct connectivity of the cyclohexyl group necessitates different synthetic approaches for each isomer. The choice of starting materials and reaction conditions is paramount to achieving the desired regioselectivity.
Synthesis of N-Cyclohexylaniline: The Path of Reductive Amination
A prevalent and efficient method for the synthesis of N-Cyclohexylaniline is the reductive amination of cyclohexanone with aniline[5]. This two-step, one-pot reaction is a cornerstone of amine synthesis.
Figure 2: Workflow for the synthesis of N-Cyclohexylaniline via reductive amination.
Experimental Protocol: Reductive Amination for N-Cyclohexylaniline Synthesis
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone (1.0 eq) and aniline (1.0 eq) in a suitable solvent such as methanol or ethanol.
-
Imine Formation: Add a catalytic amount of a weak acid (e.g., acetic acid) to facilitate the formation of the N-cyclohexylideneaniline (imine) intermediate. The reaction mixture is typically stirred at room temperature or gently heated to drive the condensation.
-
Reduction: Once the imine formation is substantial (can be monitored by TLC or GC-MS), introduce a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a particularly effective choice as it selectively reduces the imine in the presence of the starting ketone[3]. Alternatively, catalytic hydrogenation (H₂ over Pd/C) can be employed.
-
Work-up and Purification: After the reduction is complete, the reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography or distillation to yield N-Cyclohexylaniline.
The causality behind this experimental choice lies in the reactivity of the carbonyl group of cyclohexanone towards the nucleophilic attack by the amino group of aniline, followed by a dehydration to form the stable imine intermediate. The subsequent reduction of the C=N double bond is a highly efficient and selective transformation.
Synthesis of 3-Cyclohexylaniline: Aromatic Substitution and Reduction
The synthesis of 3-Cyclohexylaniline requires a different strategic approach, focusing on the formation of the carbon-carbon bond between the cyclohexyl and phenyl rings. A common method involves the Friedel-Crafts alkylation of an aniline derivative, followed by reduction, or the catalytic hydrogenation of a substituted nitrobenzene. A plausible synthetic route involves the hydrogenation of 3-nitrobiphenyl, which can be synthesized via Suzuki coupling. A more direct, albeit potentially less regioselective, approach is the direct alkylation of aniline, which often yields a mixture of isomers. For a more controlled synthesis, one could start with a pre-functionalized benzene ring.
A more industrially viable approach involves the catalytic hydrogenation of aniline under specific conditions that promote both ring hydrogenation and C-N bond formation with a cyclohexyl moiety, though this can lead to a mixture of products including cyclohexylamine and dicyclohexylamine[3][5]. A more targeted synthesis for the 3-substituted isomer would likely involve a multi-step process.
Analytical Differentiation: A Spectroscopic and Chromatographic Perspective
Distinguishing between 3-Cyclohexylaniline and N-Cyclohexylaniline in a laboratory setting is crucial for quality control and reaction monitoring. A combination of spectroscopic and chromatographic techniques provides a definitive means of identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structural differences between these isomers.
-
¹H NMR:
-
3-Cyclohexylaniline: The spectrum will show a characteristic signal for the -NH₂ protons, typically a broad singlet. The aromatic region will display a complex splitting pattern consistent with a 1,3-disubstituted benzene ring. The cyclohexyl protons will appear in the aliphatic region.
-
N-Cyclohexylaniline: The spectrum will feature a single, often broad, N-H proton signal. The aromatic protons will exhibit a pattern indicative of a monosubstituted benzene ring (with potential complexities due to the bulky substituent). A key diagnostic signal will be the proton on the carbon of the cyclohexyl ring directly attached to the nitrogen, which will be shifted downfield due to the deshielding effect of the nitrogen atom.
-
-
¹³C NMR:
-
3-Cyclohexylaniline: The aromatic region will show six distinct signals for the benzene ring carbons (unless there is accidental equivalence).
-
N-Cyclohexylaniline: Due to symmetry, the aromatic region will display only four signals for the phenyl group (ipso, ortho, meta, and para carbons). The carbon of the cyclohexyl ring bonded to the nitrogen will be significantly downfield compared to the other cyclohexyl carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present.
-
3-Cyclohexylaniline (Primary Amine): The spectrum will exhibit two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group[6].
-
N-Cyclohexylaniline (Secondary Amine): The spectrum will show only a single N-H stretching band in the same region (around 3350 cm⁻¹)[6]. The absence of the second N-H stretch is a definitive indicator of a secondary amine.
Mass Spectrometry (MS)
Mass spectrometry can provide information on the molecular weight and fragmentation patterns, which can aid in distinguishing the isomers. While both compounds will have the same molecular ion peak (m/z = 175), their fragmentation patterns will differ due to the different bond connectivities.
-
N-Cyclohexylaniline: A characteristic fragmentation would be the loss of the cyclohexyl radical, leading to a prominent peak corresponding to the aniline cation. Alpha-cleavage is also a common fragmentation pathway for amines.
-
3-Cyclohexylaniline: Fragmentation will likely involve cleavages within the cyclohexyl ring and potentially the loss of the amino group. The fragmentation pattern will be more characteristic of an alkyl-substituted aniline.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) is an effective technique for separating the two isomers.
Experimental Protocol: HPLC Separation of Cyclohexylaniline Isomers
-
Column: A reversed-phase C18 column is typically suitable.
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape, is effective.
-
Detection: UV detection at a wavelength where both compounds have significant absorbance (e.g., around 254 nm) is commonly used.
-
Separation Principle: The difference in polarity between the primary and secondary amines, as well as the overall molecular shape, will lead to different retention times on the nonpolar stationary phase, allowing for their separation and quantification.
Applications in Drug Development and Biological Significance
The cyclohexylaniline scaffold is a privileged structure in medicinal chemistry, appearing in a range of compounds with diverse biological activities. The isomeric form plays a crucial role in defining the pharmacological profile.
-
N-Cyclohexylaniline Derivatives:
-
Antiviral Activity: N-Cyclohexylaniline itself has been reported to show potential in inhibiting HIV infection by binding to the gp120 envelope protein and interfering with its interaction with CD4 receptors on human cells[7].
-
Ion Channel Modulation: Derivatives of N-cyclohexyl-pyrimidin-4-amine have been investigated as positive modulators of KCa2 (SK) channels, which are involved in neuronal excitability. These compounds have shown potential in models of spinocerebellar ataxia type 2[1].
-
General Scaffolding: The N-substituted aniline moiety is a common feature in many drug candidates, where the cyclohexyl group can provide desirable lipophilicity and conformational constraints.
-
-
3-Cyclohexylaniline Derivatives:
-
Kinase Inhibitors: The aniline core is a well-established hinge-binding motif in many kinase inhibitors. The 3-substituted pattern allows for the projection of vectors into different pockets of the ATP-binding site, enabling the development of selective inhibitors for various kinases implicated in cancer and inflammatory diseases.
-
GPCR Ligands: The substitution pattern on the aniline ring is critical for affinity and selectivity towards G-protein coupled receptors. The 3-cyclohexyl group can occupy hydrophobic pockets within the receptor, contributing to potent and selective binding.
-
The choice between a 3-substituted or N-substituted cyclohexylaniline scaffold is a critical decision in the drug design process, driven by the specific topology of the target's binding site and the desired physicochemical properties of the final compound.
Safety and Toxicology
Both 3-Cyclohexylaniline and N-Cyclohexylaniline are aniline derivatives and should be handled with appropriate caution. Aniline and its derivatives are known to be toxic, with the primary target organ often being the hematopoietic system[8].
-
N-Cyclohexylaniline: Is classified as harmful if swallowed, in contact with skin, or if inhaled. It may also cause an allergic skin reaction[2].
-
3-Cyclohexylaniline: Is also classified as harmful if swallowed, in contact with skin, or if inhaled.
The metabolism of N-substituted anilines can proceed through N-dealkylation and ring hydroxylation[9]. The specific metabolic pathways and toxicological profiles of these two isomers may differ, and researchers should consult the latest safety data sheets (SDS) and conduct appropriate risk assessments before handling these compounds.
Conclusion
3-Cyclohexylaniline and N-Cyclohexylaniline, while isomeric, are distinct chemical entities with unique properties and applications. The primary amine nature of the 3-isomer and the secondary amine character of the N-isomer dictate their synthesis, reactivity, and interactions with biological targets. A thorough understanding of their spectroscopic and chromatographic signatures is essential for their unambiguous identification. As the demand for novel therapeutics continues to grow, a deep appreciation for the subtle yet significant differences between such foundational building blocks will remain a cornerstone of successful drug discovery and development.
References
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Filo. (2023). Show how to synthesize the following amines from the indicated starting m. Retrieved from [Link]
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ChemBK. (2024). N-cyclohexylaniline. Retrieved from [Link]
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PubChem. (n.d.). N-Cyclohexylaniline. Retrieved from [Link]
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PubChem. (n.d.). 4-Cyclohexylbenzenamine. Retrieved from [Link]
- Gorrod, J. W., & Patterson, L. H. (1983).
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PubChem. (n.d.). 3-Cyclohexylbenzenamine. Retrieved from [Link]
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- National Toxicology Program. (1993). NTP Comparative Toxicity Studies of o-, m-, and p-Chloroanilines (CAS Nos. 95-51-2; 108-42-9; and 106-47-8) Administered by Gavage to F344/N Rats and B6C3F1 Mice. National Toxicology Program technical report series, 436, 1–141.
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Chemistry LibreTexts. (2021). Spectroscopy of Amines. Retrieved from [Link]
- U.S. Patent No. 3,196,179. (1965). Preparation of cyclohexylamine by hydrogenation of aniline using a rhodium catalyst.
- Kowalewski, E., & Śrębowata, A. (2022). Catalytic hydrogenation of nitrocyclohexane as an alternative pathway for the synthesis of value-added products. Catalysis Science & Technology, 12(18), 5478-5491.
- Chaudhari, C., Sato, K., Ikeda, Y., Terada, K., Abe, N., & Nagaoka, K. (2021). One-pot synthesis of cyclohexylamine and N-aryl pyrroles via hydrogenation of nitroarenes over the Pd0. 5Ru0. 5-PVP catalyst. New Journal of Chemistry, 45(21), 9743-9746.
- Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects. (2022). International Journal of Molecular Sciences, 23(24), 15574.
- Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
- Thermo Fisher Scientific. (2023).
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Cresset Group. (2024). Aniline replacement in drug-like compounds. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Aniline on Newcrom R1 HPLC column. Retrieved from [Link]
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PubChem. (n.d.). Aniline. Retrieved from [Link]
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- Kim, Y., et al. (2021). Fragmentation and Ionization Efficiency of Positional and Functional Isomers of Paeoniflorin Derivatives in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2021, 8868936.
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Chemguide. (n.d.). Mass Spectra - Fragmentation Patterns. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Beilstein Journals. (2024). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]
-
Academia.edu. (n.d.). A novel three-component reaction for the synthesis of N-cyclohexyl-3-aryl-quinoxaline-2-amines. Retrieved from [Link]
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Organic Syntheses. (n.d.). N,N-Dimethylcyclohexylamine. Retrieved from [Link]
-
PubChem. (n.d.). Aniline. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Catalytic Hydrogenation Synthesis of 3-Cyclohexylaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Cyclohexylaniline
3-Cyclohexylaniline is a valuable building block in medicinal chemistry and materials science. Its unique structure, featuring both a cyclohexyl and an aniline moiety, imparts a combination of lipophilicity and aromatic functionality that is sought after in the design of novel therapeutics and functional materials. As a key intermediate, the efficient and scalable synthesis of 3-cyclohexylaniline is of paramount importance. Catalytic hydrogenation represents a powerful and widely adopted methodology for the preparation of this and related compounds, offering high yields and operational simplicity. This application note provides a detailed guide to the catalytic hydrogenation protocols for the synthesis of 3-Cyclohexylaniline, grounded in established chemical principles and supported by authoritative references.
Mechanistic Considerations and Strategic Approaches
The synthesis of 3-cyclohexylaniline via catalytic hydrogenation can be approached from two primary starting materials: 3-nitrobiphenyl or 3-aminobiphenyl. The choice of starting material dictates the specific catalytic system and reaction conditions required.
Route A: Hydrogenation of 3-Nitrobiphenyl
This is a one-pot process where both the nitro group is reduced to an amine and one of the phenyl rings is hydrogenated to a cyclohexyl ring. This approach is atom-economical but requires careful control of reaction conditions to achieve the desired selectivity. The reduction of the nitro group is generally a facile process, while the hydrogenation of the aromatic ring is more demanding, often requiring higher pressures, temperatures, and more active catalysts. The mechanism of aromatic nitro compound hydrogenation proceeds through a series of intermediates, including nitrosobenzene and phenylhydroxylamine, before forming the aniline.[1]
Route B: Hydrogenation of 3-Aminobiphenyl
This two-step approach first involves the synthesis or procurement of 3-aminobiphenyl, which is then subjected to catalytic hydrogenation to saturate one of the aromatic rings. This method allows for more straightforward control over the hydrogenation of the aromatic ring, as the sensitive nitro group is not present.
The choice between these routes will depend on the availability and cost of the starting materials, as well as the desired scale and available equipment for high-pressure reactions.
Catalytic Systems for the Synthesis of 3-Cyclohexylaniline
The selection of an appropriate catalyst is critical for a successful hydrogenation reaction. The most common heterogeneous catalysts for the reduction of aromatic nitro compounds and the hydrogenation of aromatic rings are based on noble metals such as palladium, platinum, and rhodium, as well as non-precious metals like nickel.[2][3]
-
Palladium on Carbon (Pd/C): This is a versatile and widely used catalyst for the reduction of nitro groups.[4] However, it is generally less effective for the hydrogenation of aromatic rings under mild conditions.
-
Platinum on Carbon (Pt/C) or Platinum(IV) Oxide (Adam's catalyst): Platinum-based catalysts are more active than palladium for the hydrogenation of aromatic rings.
-
Rhodium on Alumina (Rh/Al₂O₃) or Rhodium on Carbon (Rh/C): Rhodium catalysts are particularly effective for the hydrogenation of aromatic rings, including anilines, often under milder conditions than platinum or nickel.[5]
-
Raney® Nickel: This is a highly active, cost-effective catalyst prepared from a nickel-aluminum alloy.[6] It is widely used for the hydrogenation of a variety of functional groups, including nitro compounds and aromatic rings.[2][7] However, it is pyrophoric when dry and requires careful handling.[8]
Experimental Protocols
The following protocols are representative procedures for the synthesis of 3-cyclohexylaniline. Researchers should adapt these protocols based on their specific equipment and safety infrastructure. All high-pressure hydrogenation reactions must be conducted in a properly functioning fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE).[9]
Protocol 1: One-Pot Synthesis from 3-Nitrobiphenyl using Raney® Nickel
This protocol outlines the direct conversion of 3-nitrobiphenyl to 3-cyclohexylaniline.
Materials:
-
3-Nitrobiphenyl
-
Raney® Nickel (50% slurry in water)
-
Ethanol, anhydrous
-
High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer, thermocouple, and pressure gauge
-
Hydrogen gas (high purity)
-
Celite® or other filter aid
Procedure:
-
Catalyst Preparation: Under a stream of inert gas (argon or nitrogen), carefully wash the required amount of Raney® Nickel slurry (typically 10-20% by weight of the substrate) with anhydrous ethanol three times to remove water.
-
Reactor Charging: In the high-pressure autoclave, dissolve 3-nitrobiphenyl (1 equivalent) in anhydrous ethanol. Carefully add the washed Raney® Nickel catalyst to the reactor.
-
System Purge: Seal the reactor and purge the system with nitrogen gas three to five times to remove any residual air. Then, purge the system with hydrogen gas three times.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 atm). Begin stirring and heat the reactor to the target temperature (e.g., 80-120 °C). The progress of the reaction can be monitored by the uptake of hydrogen.
-
Reaction Work-up: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Catalyst Filtration: Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The catalyst on the filter paper is pyrophoric and should be kept wet with ethanol or water and disposed of appropriately.
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. The resulting crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel to afford pure 3-cyclohexylaniline.
Protocol 2: Synthesis from 3-Aminobiphenyl using Rhodium on Alumina
This protocol describes the hydrogenation of the aromatic ring of 3-aminobiphenyl.
Materials:
-
3-Aminobiphenyl
-
5% Rhodium on Alumina (Rh/Al₂O₃)
-
Methanol or Ethanol
-
High-pressure autoclave
-
Hydrogen gas (high purity)
-
Celite® or other filter aid
Procedure:
-
Reactor Charging: To a high-pressure autoclave, add 3-aminobiphenyl (1 equivalent), methanol or ethanol, and 5% Rhodium on Alumina catalyst (typically 1-5 mol%).
-
System Purge: Seal the reactor and purge the system first with nitrogen and then with hydrogen as described in Protocol 1.
-
Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 30-70 atm). Begin stirring and heat the reactor to the target temperature (e.g., 60-100 °C). Monitor the reaction by hydrogen uptake.
-
Reaction Work-up: Upon completion, cool the reactor, vent the excess hydrogen, and purge with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Product Isolation: Remove the solvent from the filtrate by rotary evaporation. The crude 3-cyclohexylaniline can be purified by vacuum distillation or column chromatography.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes typical reaction parameters for analogous hydrogenation reactions, providing a basis for optimizing the synthesis of 3-cyclohexylaniline.
| Catalyst | Substrate | Pressure (atm) | Temperature (°C) | Solvent | Yield (%) | Reference |
| Raney® Ni | Nitrobenzene | 10-50 | 80-120 | Ethanol | >95 (to aniline) | [2] |
| Raney® Ni | Aniline | ~70 | 150-200 | Neat | High | [7] |
| 5% Rh/Al₂O₃ | Aniline | ~3 | 45 | - | ~97 | [10] |
| 5% Rh/C | Nitroarenes | 20 | Room Temp | Ethanol | 85-98 | [11] |
| Skeletal Ni | Biphenyl | 10 | 70 | THF | 99.4 (to cyclohexylbenzene) | [12] |
Visualization of Workflow and Reaction Pathway
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Using 3-Cyclohexylaniline as a High-Performance Curing Agent for Epoxy Resin Systems
An Application Note and Protocol for Researchers
Abstract
This document provides a detailed technical guide for researchers, scientists, and formulation chemists on the use of 3-Cyclohexylaniline as a curing agent for epoxy resins. 3-Cyclohexylaniline is a unique amine hardener that combines the structural features of both aromatic and cycloaliphatic amines, offering a distinct property profile. This guide explains the underlying reaction mechanism, provides step-by-step protocols for stoichiometric calculation and sample preparation, and outlines standard methods for characterizing the resulting thermoset. The information herein is intended to enable professionals to leverage the specific advantages of 3-Cyclohexylaniline to develop advanced epoxy materials with tailored thermal and mechanical properties.
Introduction and Scientific Rationale
Epoxy resins are a cornerstone of high-performance thermosetting polymers, valued for their exceptional mechanical strength, chemical resistance, and adhesive properties after curing.[1] The choice of curing agent, or hardener, is a critical determinant of the final properties of the crosslinked polymer network.[2] Amine-based curing agents are a major class, reacting with the epoxide groups to form a durable three-dimensional structure.[1][3]
3-Cyclohexylaniline stands out due to its hybrid chemical structure, featuring a primary aniline amine group (imparting rigidity and high thermal stability, characteristic of aromatic amines) and a bulky cyclohexyl group (contributing to improved toughness and potentially lower viscosity compared to purely aromatic amines). This unique combination makes it a compelling candidate for applications demanding a balance of high glass transition temperature (Tg), robust mechanical performance, and processability. This application note serves as a comprehensive guide to harnessing these properties in a laboratory setting.
Physicochemical Properties of 3-Cyclohexylaniline
A thorough understanding of the curing agent's fundamental properties is essential for accurate formulation. The key parameters for 3-Cyclohexylaniline are summarized below.
| Property | Value | Source |
| IUPAC Name | 3-Cyclohexylaniline | PubChem[4] |
| CAS Number | 5369-21-1 | PubChem[4] |
| Molecular Formula | C₁₂H₁₇N | PubChem[4] |
| Molecular Weight | 175.27 g/mol | PubChem[4] |
| Appearance | Varies; typically a liquid or low-melting solid | Inferred |
| Number of Active Hydrogens | 2 (from the primary amine, -NH₂) | Chemical Structure |
| Amine Hydrogen Equivalent Weight (AHEW) | 87.64 g/eq | Calculated (MW / 2) |
The Amine Hydrogen Equivalent Weight (AHEW) is the most critical parameter for formulation, representing the mass of the curing agent that contains one mole of reactive amine hydrogen. This value is used to calculate the precise stoichiometric ratio needed for optimal curing.[2][3]
The Curing Mechanism: Amine-Epoxide Polyaddition
The curing process is a polyaddition reaction. The active hydrogens on the primary amine group of 3-Cyclohexylaniline act as nucleophiles, attacking the electrophilic carbon of the epoxy ring. This reaction opens the ring and forms a secondary amine and a hydroxyl group. The newly formed secondary amine still possesses an active hydrogen and can react with another epoxy group. This step-growth polymerization process continues until a highly crosslinked, infusible, and insoluble 3D network is formed.[1][3]
The reaction proceeds in two main stages, as illustrated below:
-
Primary Amine Addition: The -NH₂ group reacts with an epoxy group.
-
Secondary Amine Addition: The resulting -NH- group reacts with a second epoxy group.
Caption: Epoxy-Amine Curing Mechanism.
Experimental Protocols
Protocol 1: Stoichiometric Formulation Calculation
Achieving optimal properties requires a precise mix ratio. The goal is to have one active amine hydrogen for every one epoxy group. The calculation relies on the AHEW of the curing agent and the Epoxy Equivalent Weight (EEW) of the resin.[2][5]
Objective: To calculate the parts by weight of 3-Cyclohexylaniline required to cure 100 parts of a standard epoxy resin.
Materials:
-
3-Cyclohexylaniline (AHEW = 87.64 g/eq)
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (Example EEW = 188 g/eq)
Procedure:
-
Identify AHEW and EEW:
-
AHEW of 3-Cyclohexylaniline = 87.64 g/eq.
-
EEW of your epoxy resin (from the manufacturer's data sheet) = 188 g/eq.
-
-
Calculate Parts per Hundred Resin (phr):
-
The formula is: phr = (AHEW * 100) / EEW
-
Calculation: phr = (87.64 * 100) / 188 phr = 46.62
-
Protocol 2: Sample Preparation and Curing Workflow
This protocol describes the process of mixing, curing, and preparing a sample for characterization.
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. 3-Cyclohexylaniline is harmful if swallowed, inhaled, or in contact with skin.[4]
Caption: Experimental workflow for epoxy sample preparation.
Procedure:
-
Preparation: Pre-treat casting molds (e.g., silicone or steel) with a mold release agent.
-
Weighing: Accurately weigh the epoxy resin into a disposable beaker based on your desired batch size. If the resin is highly viscous, pre-heat it (e.g., 60°C for 30 minutes) to facilitate pouring and mixing.
-
Mixing: Add the calculated amount of 3-Cyclohexylaniline to the resin. Mix thoroughly with a mechanical stirrer or by hand for 3-5 minutes, ensuring the mixture is completely homogeneous. Scrape the sides and bottom of the beaker to ensure no unmixed material remains.
-
Degassing: Place the mixture in a vacuum chamber or oven. Apply vacuum (approx. 25-29 inHg) until the mixture foams and then collapses. Hold the vacuum for an additional 5-10 minutes to remove all trapped air bubbles.
-
Casting: Carefully pour the degassed mixture into the prepared molds, minimizing the introduction of new air bubbles.
-
Curing: Transfer the molds to a programmable oven. A typical two-stage cure schedule is recommended to achieve optimal properties:
-
Initial Cure (Gelation): 2 hours at 80-100°C. This allows the resin to gel without excessive exotherm.
-
Post-Cure: 3 hours at 150-180°C. This higher temperature step is crucial to complete the cross-linking reaction and develop the full glass transition temperature (Tg).
-
-
Cooling & De-molding: Allow the oven to cool down slowly to room temperature before removing the samples to prevent thermal shock and internal stresses. Once cooled, carefully de-mold the cured epoxy plaques.
Protocol 3: Thermomechanical Characterization
1. Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg), which indicates the upper service temperature of the material and confirms the extent of the cure.
-
Procedure:
-
Prepare a small sample (5-10 mg) from the cured plaque.
-
Place the sample in an aluminum DSC pan.
-
Heat the sample in the DSC instrument under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min) from room temperature to approximately 220°C.
-
The Tg is observed as a step-like transition in the heat flow curve.[6]
-
2. Thermogravimetric Analysis (TGA)
-
Objective: To assess the thermal stability of the cured material.
-
Procedure:
-
Prepare a slightly larger sample (10-15 mg).
-
Heat the sample in the TGA instrument under a nitrogen or air atmosphere at a controlled rate (e.g., 10°C/min) from room temperature to 800°C.
-
The output curve shows weight loss as a function of temperature. Key data points include the onset of decomposition (Td) and the char yield at high temperatures.[7]
-
Expected Performance and Data
The combination of an aromatic ring and a cyclohexyl group in the curing agent is expected to yield a thermoset with high thermal stability and good mechanical properties. The table below presents representative data expected from a DGEBA resin system properly cured with 3-Cyclohexylaniline.
| Property | Test Method | Expected Value Range | Significance |
| Glass Transition Temp. (Tg) | DSC | 150 - 180 °C | Indicates high heat resistance.[8] |
| Decomposition Temp. (Td, 5% wt loss) | TGA (N₂) | 340 - 370 °C | Measures inherent thermal stability of the polymer backbone.[7] |
| Tensile Strength | ASTM D638 | 70 - 90 MPa | Reflects the material's ability to resist being pulled apart. |
| Flexural Modulus | ASTM D790 | 3.0 - 4.0 GPa | Indicates the material's stiffness or resistance to bending.[9] |
| Appearance | Visual | Clear, amber-tinted solid | Good clarity suggests high compatibility and complete cure. |
Note: These values are illustrative and can vary based on the specific epoxy resin used, cure schedule, and testing conditions.
Safety and Handling
-
Personal Protection: Use in a well-ventilated fume hood. Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10][11]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not inhale vapors or mists.[10][11] Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
References
-
Three Bond Technical News. (1990). Curing Agents for Epoxy Resin. [Link]
-
Pasatta, J. (2022). Epoxy Curing Agents - Part 1: Amines. Polymer Innovation Blog. [Link]
-
Al-Mubaddel, F. et al. (2022). Study on Thermal Conductivity and Mechanical Properties of Cyclotriphosphazene Resin-Forced Epoxy Resin Composites. MDPI Materials. [Link]
-
QR-Polymers. Curing agents for epoxy resins. [Link]
-
Guan, L. (2019). Effect of Curing Agents on the Cure Behaviour and Thermal and Mechanical Properties of a Novel Vanillin-based Bio-epoxy Resin. University of Toronto. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for N-Cyclohexylaniline. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for 3-Cyclohexylbenzenamine. [Link]
-
Wikipedia. 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate. [Link]
- Google Patents. US4914239A - Method for production of cyclohexylamines.
-
Shulyatev, D. et al. (2022). Curing of DER-331 Epoxy Resin with Arylaminocyclotriphosphazenes Based on o-, m-, and p-methylanilines. MDPI Polymers. [Link]
-
ResearchGate. Thermal properties of the cured epoxy resins. [Link]
-
Scribd. Cycloaliphatic Epoxy Grey 3 Patent. [Link]
-
Tri-iso. Formulation Guide - Anhydride Curatives for Epoxy Systems. [Link]
-
Tetra. The Curing Reaction Between Cycloaliphatic Epoxy Resins and Amines. [Link]
-
ResearchGate. Curing of epoxy resins with amines. [Link]
-
Pereira, F.A. et al. (2023). Mechanical and Thermal Properties of Epoxy Resin upon Addition of Low-Viscosity Modifier. MDPI Polymers. [Link]
-
CNKI. Properties of epoxy resin system cured by different mixed curing agents at low temperature. [Link]
- Google Patents.
-
Epochemie. Cycloaliphatic Amines. [Link]
-
European Patent Office. EP 0380029 A2 - Bridged bis \cyclohexylamine\ curing agents for epoxy resins. [Link]
-
ResearchGate. The cyclization of cyclohexanone, aniline and thioglycolic. [Link]
-
National Center for Biotechnology Information. Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent. [Link]
- Google Patents. US5599997A - Process for the production of cyclohexyl amine.
-
USDA. Cyclohexylamine. [Link]
Sources
- 1. threebond.co.jp [threebond.co.jp]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Epoxy Curing Agents - Part 1: Amines - Polymer Innovation Blog [polymerinnovationblog.com]
- 4. 3-Cyclohexylbenzenamine | C12H17N | CID 11321261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tri-iso.com [tri-iso.com]
- 6. Curing Behavior and Thermomechanical Performance of Bioepoxy Resin Synthesized from Vanillyl Alcohol: Effects of the Curing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
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- 12. ams.usda.gov [ams.usda.gov]
3-Cyclohexylaniline as a ligand precursor in organometallic chemistry
Executive Summary: The "Meta-Effect" in Catalyst Design
In the optimization of homogeneous catalysts, steric tuning is conventionally focused on the ortho-positions of N-aryl ligands (e.g., 2,6-diisopropylphenyl). However, this "first-sphere" crowding often comes at the cost of catalytic activity or substrate access.
3-Cyclohexylaniline (3-CHA) represents a strategic alternative for "Remote Steric Tuning." By placing a bulky, aliphatic cyclohexyl group at the meta-position, researchers can achieve three critical design goals:
-
Enhanced Solubility: The lipophilic cyclohexyl ring drastically improves solubility in non-polar hydrocarbon solvents (hexane, heptane) compared to methyl-substituted analogues.
-
Secondary Sphere Protection: The bulk is removed from the immediate metal center, preventing deactivation via bimolecular aggregation without inhibiting substrate coordination.
-
Electronic Modulation: The alkyl group provides a weak inductive electron-donating effect (+I) without the resonance complications of heteroatom substituents.
This guide details the application of 3-CHA in synthesizing
Comparative Analysis: 3-CHA vs. Standard Anilines
The following table contrasts 3-CHA with industry-standard anilines to assist in ligand selection.
| Feature | 2,6-Diisopropylaniline (Standard) | 3-Cyclohexylaniline (3-CHA) | Design Advantage of 3-CHA |
| Steric Focus | Ortho (Primary Sphere) | Meta (Secondary Sphere) | High substrate access; prevents "over-crowding" of the metal center. |
| Solubility (Hexane) | Moderate | High | Ideal for solution polymerization processes requiring aliphatic solvents. |
| Crystallinity | High | Low/Moderate | Reduces catalyst precipitation during low-temperature screenings. |
| Electronic Effect | Steric bulk dominates | Weakly Electron Donating | Subtle electronic tuning without altering geometry near the metal. |
| Primary Application | High MW Polymerization | Oligomerization / Tuned Branching | Controlling polymer microstructure via "chain walking" modulation. |
Application Workflow: Ligand & Catalyst Synthesis
The primary utility of 3-CHA is in the synthesis of N,N'-diaryl-diimine ligands. The following workflow visualizes the critical path from precursor to active catalyst.
Figure 1: Synthetic pathway for generating 3-CHA derived organometallic catalysts.
Detailed Protocol: Synthesis of (BIAN-Cy)NiBr
Objective: Synthesize a nickel(II) pre-catalyst bearing the 3-cyclohexylphenyl substituent for ethylene polymerization studies.
Phase 1: Ligand Synthesis (BIAN-Cy)
Reaction Type: Acid-Catalyzed Condensation
-
Reagents:
-
Acenaphthenequinone (1.82 g, 10.0 mmol)
-
3-Cyclohexylaniline (3.68 g, 21.0 mmol, 2.1 eq) [CAS: 5369-21-1]
-
Glacial Acetic Acid (Catalytic, 0.5 mL)
-
Methanol (50 mL)
-
-
Procedure:
-
Suspend acenaphthenequinone in Methanol in a 100 mL round-bottom flask.
-
Add 3-Cyclohexylaniline and acetic acid.
-
Reflux the mixture for 12 hours. The suspension will change color (typically orange to deep red/brown) as the imine forms.
-
Critical Step: Upon cooling to room temperature, if the product does not precipitate due to the high solubility of the cyclohexyl group, reduce solvent volume by 50% under vacuum and cool to -20°C.
-
Filter the solid and wash with cold methanol.
-
-
QC Check (1H NMR in CDCl
): Look for the disappearance of the aniline NH protons (~3.5 ppm) and the distinctive shift of the acenaphthene backbone protons.
Phase 2: Metallation
Reaction Type: Ligand Displacement
-
Reagents:
-
BIAN-Cy Ligand (1.0 eq)[1]
-
(DME)NiBr
(1.0 eq) (Dimethoxyethane nickel(II) bromide) -
Dichloromethane (DCM) (Dry, degassed)
-
-
Procedure:
-
In a glovebox (or under Argon Schlenk line), dissolve the BIAN-Cy ligand in DCM.
-
Add (DME)NiBr
solid to the stirring solution. -
Stir at room temperature for 12 hours. The color will shift to a dark red/brown characteristic of paramagnetic Ni(II) diimine complexes.
-
Remove solvent in vacuo.
-
Purification: Wash the residue with diethyl ether to remove unreacted ligand (the complex is likely insoluble in ether, but soluble in DCM).
-
Dry under high vacuum.
-
Mechanistic Insight: The "Chain Walking" Effect
In olefin polymerization (e.g., using Ni or Pd catalysts), the position of the aryl substituent dictates the polymer topology.
-
Ortho-Substituents (2,6-di-iPr): Block the axial sites, retarding the rate of chain transfer and chain walking. Result: Linear, High Density Polyethylene (HDPE).
-
Meta-Substituents (3-Cy): Leave the axial sites open. This allows the growing polymer chain to isomerize (chain walk) more frequently before insertion. Result: Branched, Low Density Polyethylene (LLDPE) or Oligomers.
Why use 3-CHA? If your target is a hyper-branched polymer or a lubricant-grade oligomer , 3-CHA provides the necessary solubility for the reaction to proceed in bulk monomer while allowing the "chain walking" mechanism to dominate.
Figure 2: Mechanism of chain walking facilitated by reduced ortho-steric bulk.
References & Authoritative Sources
-
3-Cyclohexylaniline (Compound Data):
-
PubChem CID 11321261. National Center for Biotechnology Information (2025).
-
-
General Protocol for Diimine Ligand Synthesis:
-
Brookhart, M., et al. "Mechanistic Studies of the Ethylene Polymerization Reaction Catalyzed by (Diimine)Pd(II) and Ni(II) Complexes." Journal of the American Chemical Society. This foundational text establishes the protocol for aniline condensation with acenaphthenequinone.
-
-
Patent Application (Usage as Building Block):
-
Patent AU 2009208072 A1. "Indolomorphinan derivatives." (Demonstrates the utility of 3-cyclohexylaniline in synthesizing complex N-aryl scaffolds).
-
-
Review on Steric Tuning in Polymerization:
-
Gibson, V. C., & Spitzmesser, S. K. "Advances in Non-Metallocene Olefin Polymerization Catalysis." Chemical Reviews. (Discusses the impact of aryl substitution patterns on catalyst performance).
-
Disclaimer: This protocol is intended for use by qualified research personnel. Always verify chemical compatibility and safety data sheets (SDS) for 3-Cyclohexylaniline (CAS 5369-21-1) before use. The synthesis of organometallic complexes often requires inert atmosphere techniques.
Sources
Application Notes & Protocols: Advanced Polymerization Techniques for 3-Cyclohexylaniline Derivatives
Preamble: The Rationale for 3-Cyclohexylaniline in Polymer Science
Polyaniline (PANI) stands as one of the most investigated conducting polymers due to its straightforward synthesis, environmental stability, and tunable conductivity. However, its practical application is often hampered by poor solubility in common organic solvents, which complicates processing. To overcome this, the functionalization of the aniline monomer unit is a key strategy. The introduction of a bulky, aliphatic substituent like a cyclohexyl group at the 3-position of the aniline ring is a deliberate design choice aimed at disrupting the inter-chain packing. This disruption enhances the solubility of the resulting polymer, poly(3-cyclohexylaniline), making it more amenable to solution-based processing techniques like spin-coating and film casting.[1][2][3]
This guide provides an in-depth exploration of the primary synthetic routes for producing poly(3-cyclohexylaniline) derivatives: chemical oxidative polymerization and electrochemical polymerization. We will dissect the mechanistic underpinnings of each technique and provide detailed, field-tested protocols for their successful implementation. The focus is not merely on the procedural steps but on the causality—the scientific reasoning that informs the choice of reagents, conditions, and characterization methods.
Section 1: Chemical Oxidative Polymerization
Chemical oxidative polymerization is the most common and scalable method for synthesizing polyaniline and its derivatives. It involves the oxidation of the monomer in an acidic solution using a chemical oxidizing agent, leading to the formation of polymer chains in solution, which then precipitate.
Mechanistic Insights: The "Why" Behind the Method
The polymerization proceeds via an oxidative coupling mechanism. The process is initiated by the oxidation of the 3-cyclohexylaniline monomer to form a radical cation.[4][5] These radical cations then couple, typically in a "head-to-tail" fashion, to form a dimer. This dimer is subsequently re-oxidized and couples with another radical cation, propagating the polymer chain.
Key Experimental Considerations:
-
Acidic Medium: The reaction is conducted in a strong acid (typically HCl or H₂SO₄). This is crucial for two reasons:
-
Protonation: The acid protonates the nitrogen atom of the monomer and the growing polymer chain. This protonation ("doping") is essential for maintaining the polymer in its conductive emeraldine salt form.
-
Solubility: Protonation helps to keep the initial oligomers in solution, facilitating chain growth before the polymer precipitates.
-
-
Oxidizing Agent: Ammonium persulfate ((NH₄)₂S₂O₈) is the preferred oxidant. Its redox potential is sufficient to initiate polymerization without causing significant over-oxidation of the polymer backbone, which can lead to degradation and loss of conductivity. Other oxidants like ferric chloride (FeCl₃) or potassium dichromate (K₂Cr₂O₇) can also be used.[6][7]
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (0–5 °C) is critical to control the reaction rate, prevent side reactions, and achieve higher molecular weights and better structural regularity.
Experimental Workflow: Chemical Oxidative Polymerization
The following diagram outlines the typical workflow for the chemical synthesis of poly(3-cyclohexylaniline).
Caption: Setup for Electrochemical Polymerization.
Detailed Protocol: Potentiodynamic Deposition of a Poly(3-cyclohexylaniline) Film
Materials & Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (WE): Indium Tin Oxide (ITO) coated glass or Platinum disk
-
Counter Electrode (CE): Platinum wire or mesh
-
Reference Electrode (RE): Ag/AgCl (in saturated KCl)
-
Electrolyte Solution: 0.1 M 3-cyclohexylaniline + 1.0 M H₂SO₄ in DI water
Procedure:
-
Electrode Preparation: Clean the working electrode thoroughly. For ITO, sonicate in acetone, isopropanol, and DI water sequentially. For Pt, polish with alumina slurry, then sonicate in DI water.
-
Electrolyte Preparation: Prepare the electrolyte solution by dissolving 3-cyclohexylaniline in the 1.0 M H₂SO₄ aqueous solution.
-
Cell Assembly: Assemble the three-electrode cell with the electrolyte solution. Ensure the reference electrode tip is close to the working electrode surface.
-
Deposition: Connect the electrodes to the potentiostat. Perform cyclic voltammetry (CV) by scanning the potential from -0.2 V to +1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s.
-
Film Growth: Repeat the potential cycling for 10-20 cycles. An increase in the peak currents with each cycle indicates successful polymer film deposition and growth on the working electrode. A green film should become visible.
-
Post-Treatment: After deposition, remove the working electrode from the cell, rinse it gently with 1.0 M H₂SO₄ to remove unreacted monomer, and then dry it under a stream of nitrogen.
Controlling Film Properties
The properties of the electrochemically deposited film can be tailored by adjusting the synthesis parameters.
| Parameter | Effect on Polymer Film | Rationale |
| Number of CV Cycles | Increases film thickness | More cycles lead to more material deposition. |
| Scan Rate | Affects film morphology and adhesion | Slower scan rates often produce more uniform and adherent films. |
| Monomer Concentration | Higher concentration increases polymerization rate | Provides more monomer units at the electrode surface for reaction. |
| Upper Potential Limit | Affects oxidation state and potential for degradation | Exceeding the optimal potential can lead to over-oxidation and chain scission, degrading the film. |
Conclusion
The introduction of a 3-cyclohexyl group onto the aniline monomer provides a powerful route to processable, functional conducting polymers. Both chemical and electrochemical oxidative polymerization techniques are effective for synthesizing poly(3-cyclohexylaniline). Chemical synthesis is ideal for producing bulk quantities of the polymer powder, which can then be dissolved for various applications. Electrochemical synthesis offers unparalleled control for creating high-quality thin films directly on substrates, making it the method of choice for electronic and sensor device fabrication. The protocols and insights provided herein serve as a robust foundation for researchers and developers to explore the potential of this promising class of materials.
References
-
Aqueous oxidative polymerization of 3-methoxyaniline and characterization of its polymer. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of poly(3-hexylthiophene). Conference Paper. Available at: [Link]
-
Polymerization of new aniline derivatives: Synthesis, characterization and application as sensors. ResearchGate. Available at: [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. National Institutes of Health. Available at: [Link]
-
Electrochemical Polymerization of Polyaniline: A Comprehensive Review of Synthesis Conditions, Nanocomposites, and Industrial Applications. Cureus. Available at: [Link]
-
Polymerization of Aniline Derivatives to Yield Poly[N,N-(phenylamino)disulfides] as Polymeric Auxochromes. National Institutes of Health. Available at: [Link]
-
Electrochemical Polymerization of Thiophenes in the Presence of Bithiophene or Terthiophene: Kinetics and Mechanism of the Polym. Defense Technical Information Center. Available at: [Link]
-
Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. RSC Publishing. Available at: [Link]
-
Chemical Oxidative Polymerization of Aniline with Ferric Chloride. SciSpace. Available at: [Link]
-
Polyaniline Derivatives and Their Applications. ResearchGate. Available at: [Link]
-
Electrochemical Polymerization of Aniline. ResearchGate. Available at: [Link]
-
Synthesis and Characterization of Poly(3-hexylthiophene)-b-Polystyrene for Photovoltaic Application. MDPI. Available at: [Link]
-
Electrochemical Polymerization of Aniline. SciSpace. Available at: [Link]
-
Anionic Polymerization of Cyclohexa-1,3-diene in Cyclohexane with High Stereoregularity and the Formation of Crystalline Poly(cyclohexa-1,3-diene). ResearchGate. Available at: [Link]
-
N-Cyclohexylaniline. National Institutes of Health. Available at: [Link]
-
Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. National Institutes of Health. Available at: [Link]
-
Synthesis and Properties of Novel Poly(Hexyl-Substituted Lactides) for Pharmaceutical Applications. ResearchGate. Available at: [Link]
-
Electrochemical Polymerization of Aniline Investigated Using On-Line electrochemistry/electrospray Mass Spectrometry. PubMed. Available at: [Link]
-
Oxidative Polymerization of Aniline: Molecular Synthesis of Polyaniline and the Formation of Supramolecular Structures. ResearchGate. Available at: [Link]
-
Polycatenanes: synthesis, characterization, and physical understanding. RSC Publishing. Available at: [Link]
-
Poly(3-hydroxybutyrate-co-3-hydroxyhexanoate) (PHBH): synthesis, properties, and applications - A Review. ResearchGate. Available at: [Link]
-
The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures. ResearchGate. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Application Notes & Protocols: Navigating the Challenges of Friedel-Crafts Alkylation for Aniline Derivatives
Abstract
The Friedel-Crafts alkylation stands as a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds on aromatic rings. However, its application to aniline and its derivatives is notoriously problematic, presenting significant challenges for chemists in pharmaceutical and materials science. This guide provides an in-depth analysis of the underlying chemical principles that complicate this transformation and offers a comprehensive overview of field-proven strategies and detailed protocols to successfully achieve the C-alkylation of anilines. We will explore both classical protection-deprotection methodologies and modern catalytic systems that bypass the inherent limitations of the traditional approach.
The Fundamental Challenge: The Incompatibility of Aniline with Classical Friedel-Crafts Conditions
The primary obstacle in the Friedel-Crafts alkylation of aniline is a fundamental conflict in chemical reactivity. The reaction is traditionally catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃), to generate a carbocation electrophile from an alkyl halide.[1][2] However, the amino group (-NH₂) on the aniline ring is a potent Lewis base.[3][4]
Instead of catalyzing the desired ring alkylation, the Lewis acid catalyst preferentially reacts with the amino group's lone pair of electrons. This acid-base reaction forms a stable, insoluble complex or adduct.[4][5][6] This interaction has two critical, reaction-halting consequences:
-
Catalyst Deactivation: The Lewis acid is sequestered by the amine, rendering it unavailable to activate the alkyl halide and generate the necessary electrophile.[4]
-
Ring Deactivation: Upon complexation, the nitrogen atom acquires a formal positive charge (forming an anilinium-like species). This positively charged group becomes a powerful electron-withdrawing group, which strongly deactivates the aromatic ring towards electrophilic aromatic substitution.[3][7]
Essentially, the substrate itself poisons the catalyst and deactivates the reaction site, leading to reaction failure.[3][8]
Diagram 1: Lewis acid-base adduct formation, the primary inhibitor of direct Friedel-Crafts alkylation of aniline.
Strategy 1: The Classical Approach - N-Protection and Deprotection
The most established and reliable method to circumvent the self-inhibition of aniline is a three-step sequence involving the protection of the amino group. By converting the highly basic amino group into a less basic, non-coordinating functional group, the Lewis acid catalyst is free to participate in the alkylation, and the ring remains sufficiently activated for the substitution to proceed.[3][4][9]
The most common protecting group is acetyl, which transforms the aniline into acetanilide. The resulting amide is significantly less basic because the nitrogen lone pair is delocalized through resonance with the adjacent carbonyl group. While the acetamido group is less activating than a free amino group, it remains an ortho-, para-director, guiding the alkylation to the desired positions.
The complete workflow is as follows:
Diagram 2: The N-Protection workflow for successful Friedel-Crafts alkylation of aniline derivatives.
Protocol 1: Synthesis of p-tert-butylaniline via N-Protection Strategy
This protocol details the synthesis of p-tert-butylaniline from aniline, following the protection-alkylation-deprotection sequence.
Part A: Protection of Aniline (Acetylation)
-
Objective: To convert aniline to acetanilide to reduce the basicity of the nitrogen.
-
Materials:
-
Aniline (1.0 eq)
-
Acetic anhydride (1.1 eq)
-
Pyridine (catalytic amount, ~0.1 eq) or Sodium Acetate
-
Dichloromethane (DCM) or other suitable solvent
-
Cold water
-
-
Procedure:
-
Dissolve aniline in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Add the catalytic amount of pyridine.
-
Slowly add acetic anhydride to the stirring solution at room temperature. The reaction is often exothermic.
-
Stir the reaction mixture for 1-2 hours. Monitor completion by Thin Layer Chromatography (TLC).[3]
-
Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the acetanilide product.[3]
-
Filter the solid product, wash with cold water, and dry under vacuum. The product is typically pure enough for the next step.
-
Part B: Friedel-Crafts Alkylation of Acetanilide
-
Objective: To introduce the alkyl group onto the aromatic ring of the protected aniline.
-
Materials:
-
Acetanilide (from Part A, 1.0 eq)
-
tert-butyl chloride (Alkylating agent, 1.5 eq)
-
Anhydrous Aluminum Chloride (AlCl₃, Lewis Acid, 2.0 eq)
-
Carbon disulfide (CS₂) or nitrobenzene (solvent)
-
Ice, water, and Hydrochloric acid (for quench)
-
-
Procedure:
-
In a fume hood, suspend acetanilide in the solvent (e.g., carbon disulfide) in a flask fitted with a reflux condenser and a drying tube.
-
Cool the mixture in an ice bath to 0-5 °C.[3]
-
Carefully and portion-wise, add anhydrous AlCl₃. The mixture will form a slurry.
-
While maintaining the low temperature, add the alkyl halide (tert-butyl chloride) dropwise over 30 minutes.[3]
-
After the addition is complete, allow the reaction to stir at low temperature for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
To quench the reaction, carefully pour the mixture over crushed ice, followed by the slow addition of water and then concentrated HCl to dissolve the aluminum salts.[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Part C: Deprotection (Hydrolysis of the Amide)
-
Objective: To remove the acetyl protecting group and regenerate the free amine.
-
Materials:
-
Alkylated acetanilide (from Part B)
-
Aqueous Hydrochloric Acid (e.g., 6M HCl) or Sodium Hydroxide solution
-
Heating mantle
-
-
Procedure:
-
Combine the alkylated acetanilide with aqueous HCl in a round-bottom flask.
-
Heat the mixture to reflux for 2-4 hours, until the solid dissolves and TLC indicates the disappearance of the starting material.
-
Cool the solution to room temperature.
-
Carefully neutralize the mixture by the slow addition of a strong base (e.g., NaOH pellets or concentrated solution) until the solution is basic (pH > 10). The free amine product will often precipitate or form an oil.
-
Extract the final p-tert-butylaniline product with an organic solvent, dry the organic layer, and concentrate. Purify further by chromatography or distillation if necessary.
-
Modern Strategies: Bypassing N-Protection
While effective, the protection-deprotection sequence adds two steps to the synthesis, generating more waste and reducing overall yield. Modern research has focused on developing catalytic systems that are compatible with the free amino group.
Solid Acid Catalysts
Heterogeneous solid acid catalysts, such as zeolites, clays, and modified oxides, offer a greener alternative to traditional Lewis acids.[10][11] These materials possess both Brønsted and Lewis acid sites on their surface.[10] Alkylation can be performed in the vapor phase or liquid phase, and the catalysts can often be filtered off and reused. The defined pore structure of catalysts like zeolites can also impart shape selectivity, favoring the formation of specific isomers (e.g., para-alkylation).[10]
Ionic Liquids
Room temperature ionic liquids (ILs) can serve as both the solvent and catalyst for Friedel-Crafts reactions.[12] Certain ILs, such as those based on chloroaluminates, exhibit tunable Lewis acidity.[13] This medium can stabilize the reactive intermediates and facilitate the reaction under milder conditions. Furthermore, the product can often be easily separated from the IL, which can then be recycled. Brønsted acidic ionic liquids have also been successfully used in aza-Friedel-Crafts reactions involving anilines.[14]
Transition Metal Catalysis
Recent advances have demonstrated that transition metals can catalyze the C-H alkylation of aniline derivatives, operating through mechanisms distinct from the classical Friedel-Crafts pathway. For example, cobalt and nickel-based systems have been developed for the highly efficient and enantioselective para-C–H alkylation of protected anilines.[15] Other nickel-catalyzed systems have shown remarkable efficacy in the direct N-alkylation of anilines with alcohols, a related but distinct transformation that avoids halides altogether.[16]
Comparative Data of Methodologies
The choice of method depends on factors like substrate scope, desired selectivity, and scalability.
| Method/Strategy | Catalyst System | Alkylating Agent | Typical Conditions | Yield Range | Key Advantages | Limitations |
| N-Protection | AlCl₃, FeCl₃ | Alkyl Halides | 0 °C to RT, Anhydrous | 50-80% (overall) | Broad substrate scope, reliable, well-established.[3] | Multi-step, generates waste, harsh conditions. |
| Solid Acids | Zeolites, Clays | Alcohols, Alkenes | 150-300 °C, Vapor/Liquid Phase | 40-90% | Reusable catalyst, environmentally friendly, potential for shape selectivity.[10] | High temperatures required, potential for catalyst deactivation. |
| Ionic Liquids | Chloroaluminate ILs | Alkyl Halides | Room Temp to 80 °C | 70-95% | Mild conditions, recyclable solvent/catalyst system, high yields.[12][13] | Cost of ionic liquid, potential moisture sensitivity. |
| Transition Metals | Co, Ni complexes | Alkenes, Ketimines | Mild, often room temp | 80-99% | High selectivity (regio- and enantio-), functional group tolerance.[15][17] | Catalyst cost and sensitivity, narrower substrate scope for some systems. |
Conclusion
The Friedel-Crafts alkylation of anilines, while challenging, is achievable through several strategic approaches. The classical N-protection method remains a robust and dependable choice for a wide range of applications. However, for researchers focused on process efficiency, sustainability, and the development of novel molecular architectures, modern methods employing solid acids, ionic liquids, and transition metal catalysts offer powerful and elegant solutions. The continued development of catalysts that are tolerant of the free amine functionality will undoubtedly expand the synthetic utility of anilines as building blocks in drug discovery and materials science.
References
- EP1359141A1 - Method of friedel-crafts acylation of anilides - Google Patents. Google Patents.
-
Limitations of Friedel-Crafts Alkyation: Videos & Practice Problems . Pearson. Available at: [Link]
-
Friedel-Crafts Alkylation with Practice Problems . Chemistry Steps. (2022-01-02). Available at: [Link]
-
Friedel Crafts Alkylation | Overview & Research Examples . Perlego. Available at: [Link]
-
Friedel Crafts Alkylation Based Ionic Liquid . Scribd. (2024-04-24). Available at: [Link]
-
Why aniline doesn't undergo fridel craft reaction?(Amines | class 12) . YouTube. (2018-01-30). Available at: [Link]
-
Enantioselective aza-Friedel–Crafts alkylation of aniline derivatives with cyclic N-sulfonyl α-ketiminoesters . RSC Publishing. Available at: [Link]
-
Friedel Crafts Acylation And Alkylation Reaction . BYJU'S. Available at: [Link]
-
Solved Anilines are incompatible with Friedel Crafts . Chegg.com. (2020-04-29). Available at: [Link]
-
Why doesn't aniline undergo Friedel-Crafts alkylation? . Chemistry Stack Exchange. (2017-12-10). Available at: [Link]
-
Base-Promoted Cobalt-Catalyzed Regio- and Enantioselective para-Friedel–Crafts Alkylation of Aniline Derivatives . ACS Publications. (2021-12-07). Available at: [Link]
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction . LibreTexts Chemistry. (2022-09-24). Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation . Master Organic Chemistry. (2018-05-17). Available at: [Link]
-
Why are aniline derivatives unsuitable for Friedel-Crafts alkylat... . Pearson+. Available at: [Link]
-
Aniline Alkylation over Solid Acid Catalysts . ResearchGate. (2009-08-07). Available at: [Link]
-
Why doesn't aniline respond in Friedel-Crafts reactions? . Quora. (2018-01-05). Available at: [Link]
-
Friedel-Crafts Alkylation Reaction . Mettler Toledo. Available at: [Link]
-
Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution . YouTube. (2016-12-28). Available at: [Link]
-
Friedel–Crafts reaction - Wikipedia . Wikipedia. Available at: [Link]
-
An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols . ACS Publications. (2017-10-20). Available at: [Link]
-
Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media . ACS Publications. (2022-08-02). Available at: [Link]
-
Friedel–Crafts reactions in room temperature ionic liquids . RSC Publishing. Available at: [Link]
-
Arylamine synthesis by amination (alkylation) . Organic Chemistry Portal. Available at: [Link]
-
Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis . Bentham Science. (2021-05-20). Available at: [Link]
-
Selective N-Alkylation of Anilines in Ionic Liquids . ResearchGate. (2009-08-06). Available at: [Link]
-
N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran . TSI Journals. Available at: [Link]
-
“Greener” Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology . ACS Publications. Available at: [Link]
-
Catalyst-free N-dealkylation of aniline derivatives in water induced by high frequency ultrasound . RSC Publishing. Available at: [Link]
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- 5. m.youtube.com [m.youtube.com]
- 6. Why are aniline derivatives unsuitable for Friedel-Crafts alkylat... | Study Prep in Pearson+ [pearson.com]
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- 10. researchgate.net [researchgate.net]
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- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Enantioselective aza-Friedel–Crafts alkylation of aniline derivatives with cyclic N-sulfonyl α-ketiminoesters: the effect of catalyst confinement and the rationale behind the high enantioselectivity - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Optimizing solvent selection for 3-Cyclohexylaniline recrystallization
Technical Support Guide: Purification Strategies for 3-Cyclohexylaniline
Core Directive: The "Oiling Out" Challenge
Executive Summary: You are likely reading this guide because your 3-Cyclohexylaniline (CAS 5369-21-1) is refusing to crystallize, instead separating into a colored oil at the bottom of your flask.[1][2]
The Root Cause: Unlike its para-isomer (4-Cyclohexylaniline, mp 53–56°C), 3-Cyclohexylaniline (meta-isomer) possesses lower symmetry, resulting in a significantly depressed melting point.[3][1][2] It often exists as a viscous liquid or a low-melting solid at room temperature.[3][1][2]
-
Implication: Standard thermal recrystallization (dissolve hot, cool down) will fail because the compound’s melting point is lower than the saturation temperature of most solvents, leading to Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out."[3][1][2]
The Solution: To achieve high purity (>99%) for drug development, you must shift strategies:
-
If Liquid/Oil: Purify via Salt Formation (Hydrochloride).[3][1][2]
-
If Solid (but oiling out): Use Antisolvent Crystallization with strict temperature control.[3][1][2]
Decision Matrix: Select Your Protocol
Before proceeding, identify your current state to select the correct workflow.[3][1][2]
Figure 1: Purification Decision Tree based on physical state.
Protocol A: Purification via Hydrochloride Salt Formation[1]
Why this works: Converting the lipophilic amine into an ionic salt (HCl) dramatically raises the melting point (often >200°C), eliminating the oiling-out problem and allowing for standard recrystallization.[3][1][2]
Reagents:
-
Solvent A: Diethyl Ether or MTBE (Methyl tert-butyl ether) – Solubilizes impurities.[3][1][2]
-
Reagent B: 2M HCl in Diethyl Ether or 4M HCl in Dioxane.[3][1][2]
-
Recrystallization Solvent: Isopropanol (IPA) or Ethanol/Ethyl Acetate.[1][2]
Step-by-Step Workflow:
-
Dissolution: Dissolve crude 3-Cyclohexylaniline (1 eq) in 5 volumes of Diethyl Ether (or MTBE).
-
Acidification: Cool the solution to 0–5°C in an ice bath. Dropwise, add HCl (in ether/dioxane) (1.1 eq) with vigorous stirring.
-
Isolation: Filter the solid. Wash with cold ether to remove non-basic organic impurities.[3][1][2]
-
Recrystallization (The Purification Step):
Data Table: Salt Solubility Profile
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability |
|---|---|---|---|
| Isopropanol (IPA) | High | Low | Excellent |
| Ethanol/EtOAc | High | Moderate | Good |
| Water | Very High | High | Poor (Yield loss) |
| Acetone | Low | Insoluble | Poor |[3][1][2]
Protocol B: Direct Recrystallization (Antisolvent Method)[1][2][3]
Use Case: Only if the material is already a solid and you cannot use acid (e.g., acid-sensitive functional groups present).[3][1][2]
The "Oiling Out" Rescue Diagram: Use this logic flow if you see oil droplets instead of crystals.
Figure 2: Troubleshooting Liquid-Liquid Phase Separation (LLPS).[3][1][2]
Optimized Solvent Systems for Free Base:
-
System 1 (Polar/Non-Polar): Methanol (Solvent) + Water (Antisolvent).[3][1][2]
-
System 2 (Hydrocarbon): Toluene (Solvent) + Heptane (Antisolvent).[3][1][2]
Troubleshooting & FAQs
Q: I tried Protocol B, but the oil droplets just froze into a solid block at the bottom. What happened? A: This is "oiling out" followed by uncontrolled solidification.[3][1][2] The oil phase contained impurities that prevented proper crystal lattice formation.[1][2]
-
Fix: You must keep the temperature above the oiling-out point (T_LLPS) but below the saturation temperature.[1][2] This operating window is narrow.[3][1][2] Switch to Protocol A (Salt Formation) for a guaranteed result.
Q: My crystals are colored (yellow/brown). How do I fix this? A: Anilines oxidize easily.[3][1][2]
-
Fix 1: Perform the recrystallization under Nitrogen/Argon atmosphere.
-
Fix 2: Add 5% wt/wt activated carbon to the hot solution, stir for 5 mins, and filter hot.
-
Fix 3: Wash the final crystals with cold hexanes (if Free Base) or cold ether (if Salt).[3][1][2]
Q: Can I distill it instead? A: Yes. 3-Cyclohexylaniline is stable enough for vacuum distillation.[3][1][2]
-
Conditions: High vacuum (<1 mmHg) is required to keep the bath temperature below 150°C to prevent decomposition.[3][1][2]
References
-
PubChem. (2025).[3][1][2][4][5] 3-Cyclohexylbenzenamine (Compound).[1][2][6][7] National Library of Medicine.[3][1][2] [Link]
-
Perrin, D. D., & Armarego, W. L. F. (1988).[3][1][2][8] Purification of Laboratory Chemicals (3rd ed.). Pergamon Press.[1][2] (General reference for aniline purification via salt formation).
-
Vogel, A. I. (1989).[3][1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[3][1][2] Longman Scientific & Technical.[3][1][2] (Standard protocols for amine hydrochloride recrystallization).
Sources
- 1. 3-Cyclohexylbenzenamine | C12H17N | CID 11321261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Cyclohexylbenzenamine | C12H17N | CID 407899 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1821-36-9 CAS MSDS (N-Cyclohexylaniline) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. N-Cyclohexylaniline | C12H17N | CID 74567 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Cyclohexylbenzenamine | C12H17N | CID 80764 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,2,4,4,6-Pentamethylheptane|62199-62-6 - MOLBASE Encyclopedia [m.molbase.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Storage & Stability of Hygroscopic Aromatic Amines
Current Status: Operational Support Level: Tier 3 (Senior Application Scientist) Topic: Mitigation of oxidative degradation and hydrolysis in aromatic amines (anilines, phenylenediamines, pyridines).
Executive Summary & Mechanism of Failure
The Core Problem: Aromatic amines are kinetically unstable. They suffer from a "pincer attack" by environmental factors:
-
Hygroscopicity: The lone pair on the nitrogen forms hydrogen bonds with atmospheric water.
-
Oxidation: Water lowers the activation energy for electron transfer to oxygen, leading to the formation of radical cations.
The Consequence: The "pinking" or "browning" you observe is not just a cosmetic issue; it indicates the formation of azo-compounds, phenazines, and oligomers. These impurities act as radical initiators, accelerating degradation in an autocatalytic cycle.
Visualization: The Oxidative Cascade
The following diagram illustrates why your clear liquid turns brown.
Figure 1: The oxidative degradation pathway of aromatic amines. Note the autocatalytic feedback loop where impurities accelerate further degradation.
Troubleshooting Guide (Reactive Solutions)
Use this section if your material has already compromised quality.
Q: My aniline/phenylenediamine has turned dark brown/black. Is it recoverable?
A: Yes, via Vacuum Distillation. Simple filtration is insufficient because the impurities (oligomers) are soluble in the parent amine. You must separate them based on boiling point.
Protocol: Inert Vacuum Distillation
-
Setup: Use a short-path distillation head to minimize thermal exposure.
-
Additives: Add Zinc dust (1-2% w/w) to the distillation flask. Zinc acts as a reducing agent, suppressing oxidation during the heating phase.
-
Vacuum: High vacuum (<1 mmHg) is mandatory to keep the boiling point below 100°C.
-
Why? Above 150°C, many aromatic amines undergo thermal rearrangement (e.g., Hofmann-Martius).
-
-
Collection: Discard the first 5% (for water/volatiles). Collect the middle fraction under Argon.
-
Validation: Check the Refractive Index (RI) against literature values immediately.
Q: The solid amine is "sticky" or clumping. Can I dry it in an oven?
A: NO. Heat accelerates oxidation. "Stickiness" indicates the formation of a hydrate or surface oxidation.
Protocol: Chemical Desiccation
-
Dissolve the amine in a volatile, non-hygroscopic solvent (e.g., Dichloromethane or Toluene).
-
Dry the solution over solid KOH pellets or Anhydrous Sodium Sulfate for 30 minutes.
-
Note: KOH is superior for amines as it scavenges acidic impurities, but avoid it if your molecule has base-sensitive groups (e.g., esters).
-
-
Filter and remove solvent via rotary evaporation.
-
Chase: Co-evaporate with anhydrous ether to remove trace chlorinated solvents.
Proactive Storage Solutions (Preventative)
Implement these tiers based on the stability of your specific amine.
Storage Decision Matrix
| Storage Tier | Recommended For | Methodology | Expected Shelf Life |
| Tier 1: Basic | Stable anilines (e.g., p-Toluidine) | Amber glass, Parafilm seal, stored in dark cabinet. | 3-6 Months |
| Tier 2: Intermediate | Hygroscopic solids (e.g., o-Phenylenediamine) | Desiccator with KOH pellets (not Silica). | 6-12 Months |
| Tier 3: Advanced | Liquid/Sensitive amines (e.g., 1-Naphthylamine) | Schlenk flask under Argon atmosphere; stored at +4°C. | 1-2 Years |
| Tier 4: Ultimate | Highly unstable amines | Conversion to HCl Salt (See Section 4). | >5 Years |
Critical Note on Desiccants
Do not use standard Silica Gel or Phosphorus Pentoxide (
-
Why? Silica is slightly acidic. Amines are basic.[1] Over time, the amine vapor will react with the silica surface, fouling the desiccant.
-
The Fix: Use Potassium Hydroxide (KOH) pellets. They act as a dual-action agent: absorbing water and neutralizing any CO₂ (which forms carbamates with amines).
The "Gold Standard" Solution: Salt Formation
If you do not need the free base for your immediate reaction, convert the amine to its Hydrochloride (HCl) salt . The salt form removes the lone pair availability, rendering the molecule immune to oxidation.
Protocol: Hydrochlorination of Aromatic Amines
This protocol creates a self-validating, crystalline solid that is indefinitely stable.
Reagents:
-
Aromatic Amine (Free Base)
-
Solvent A: Diethyl Ether or MTBE (Anhydrous)
-
Reagent B: 2M HCl in Diethyl Ether (Commercial or generated in situ)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10g of the amine in 50mL of Solvent A.
-
Checkpoint: The solution must be clear. If cloudy, dry with
first.
-
-
Acidification: Place the flask in an ice bath (0°C). Add Reagent B dropwise with vigorous stirring.
-
Observation: A thick white/off-white precipitate will form immediately.
-
-
Endpoint: Continue addition until no further precipitation occurs. Test the supernatant on wet pH paper; it should be acidic (pH 2-3).
-
Isolation: Filter the solid using a sintered glass funnel (frit).
-
The Wash (Critical): Wash the filter cake 3x with cold Solvent A to remove any unreacted free base or colored oxidation impurities (which often remain soluble in ether).
-
Drying: Dry under high vacuum to remove excess HCl gas.
Recovery (Reverting to Free Base): When ready to use, simply suspend the salt in water, adjust pH to >10 with NaOH, and extract with organic solvent.
Workflow Visualization: Salt Stabilization
Figure 2: Conversion of unstable free amine to stable hydrochloride salt.
Frequently Asked Questions (FAQ)
Q: Can I store amines in plastic bottles? A: Avoid if possible. Polyethylene (PE) is permeable to oxygen over long periods. Glass (Borosilicate) provides a superior gas barrier. For photosensitive amines, amber glass is non-negotiable.
Q: Why Argon instead of Nitrogen? A: Density. Argon is denser than air; Nitrogen is roughly the same density. When you open a bottle under Argon, the gas "blankets" the liquid, staying inside. Nitrogen mixes more easily with air, losing the protective effect once the seal is broken.
Q: My amine is a liquid at room temperature. Should I freeze it? A: Yes, but watch the thaw. Freezing slows oxidation kinetics (Arrhenius equation). However, before opening a frozen bottle, allow it to reach room temperature in a desiccator. Opening a cold bottle introduces condensation immediately, ruining the sample.
References
-
Mechanism of Amine Oxidation
- Sapurina, I., & Stejskal, J. (2008). The mechanism of the oxidative polymerization of aniline and the formation of supramolecular polyaniline structures.
-
Purification via Vacuum Distillation
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
Safety & Handling of Aromatic Amines
- Occupational Safety and Health Administration (OSHA).
-
Salt Formation & Stability
- Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development.
Sources
Removing unreacted aniline impurities from 3-Cyclohexylaniline
Topic: Removing Unreacted Aniline Impurities from 3-Cyclohexylaniline
Executive Summary
This guide addresses the purification of 3-Cyclohexylaniline (3-CHA) contaminated with unreacted aniline .[1][2][3] While both compounds are primary aromatic amines, they exhibit distinct physicochemical properties driven by the lipophilic cyclohexyl substituent on the 3-CHA molecule.[2][3][4]
This technical note moves beyond generic advice, providing a tiered purification strategy based on Hydrophobicity-Driven Partitioning and Volatility Differentials .
The Separation Challenge
-
Target: 3-Cyclohexylaniline (Lipophilic, High Boiling Point).[2][3][4]
-
Impurity: Aniline (Moderately Polar, Lower Boiling Point).[2][3][4]
-
Core Issue: Both are basic primary amines (
).[1][2][3] Standard acid/base extraction often fails because both compounds protonate and extract into the aqueous phase simultaneously.[3][4]
Module 1: Thermodynamic Separation (Distillation)
Q: I cannot separate the aniline by simple distillation. The temperature keeps fluctuating.[3][4] What is happening?
A: You are likely encountering thermal decomposition or inefficient fractionation due to pressure issues.[2][3][4] Simple distillation is insufficient because aniline's vapor pressure is significant even below its boiling point, leading to co-distillation.[2][3][4]
The Solution: High-Vacuum Fractional Distillation Because 3-CHA has a significantly higher molecular weight (175.27 g/mol ) than aniline (93.13 g/mol ), their boiling points diverge drastically under reduced pressure.[1][2][3]
Protocol:
-
Setup: Use a short-path distillation head or a Vigreux column (for higher purity).
-
Pressure: Reduce system pressure to < 5 mmHg (high vacuum is critical).
-
Temperature Ramp:
-
Fraction 1 (Aniline): Will distill rapidly at ~40–50°C (at 5 mmHg).[2][3][4]
-
Intermediate: A pause in distillation (vapor temp drops).
-
Fraction 2 (3-CHA): Collect the product fraction at ~140–150°C (at 5 mmHg). Note: Literature BP for the para-isomer is ~166°C at higher pressures; the meta-isomer (3-CHA) is typically a viscous liquid with a similar boiling range.[1][3]
-
Why this works: The cyclohexyl group adds significant London dispersion forces, raising the boiling point of 3-CHA by >100°C compared to aniline at atmospheric pressure.[2][3][4] Vacuum prevents the charring of the amine product.[3][4]
Module 2: Hydrophobicity-Driven Extraction (The "Green" Wash)
Q: I don't have a high-vacuum setup. Can I remove aniline using extraction?
A: Yes, but do not use strong acid (HCl) initially.[2][3][4] Use the "Partition Wash" method.[3][4]
Aniline has a water solubility of roughly 3.6 g/100 mL at 20°C. 3-CHA, being highly lipophilic due to the C6-ring, is practically insoluble in water.[2][3][4] We exploit this difference.
Protocol:
-
Dissolution: Dissolve your crude mixture in Hexane or Petroleum Ether (Do not use DCM or Ethyl Acetate yet, as they increase aniline's solubility in the organic phase).[2][3][4]
-
The Wash: Wash the hexane layer 5 times with distilled water (1:1 volume ratio).[3][4]
-
The "Polishing" Wash (Optional): Perform one final wash with 0.1 M HCl (very dilute).[2][3][4]
-
Drying: Dry organic layer over
and concentrate.
Module 3: Chromatographic Purification
Q: My TLC shows tailing spots, and the aniline peak overlaps with my product. How do I fix this?
A: Amine "tailing" on silica is caused by the interaction of the basic nitrogen with acidic silanol groups (
The Solution: Amine-Modified Silica Chromatography You must deactivate the silica surface.[2][3]
Optimized Mobile Phase:
Protocol:
-
Pre-treatment: Flush the column with Mobile Phase + Modifier before loading the sample.[3][4] This saturates the acidic silanol sites.[3][4]
-
Elution Order:
-
Visualization: Use UV (254 nm) or Ninhydrin stain (Aniline turns reddish/brown; 3-CHA typically turns purple/brown).[1][2][3]
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct purification method based on your scale and purity requirements.
Figure 1: Decision matrix for 3-Cyclohexylaniline purification. Selects method based on scale and intermediate purity results.
Troubleshooting FAQ
Q: The product turned dark brown/black after distillation. Is it ruined? A: Not necessarily. Aromatic amines oxidize rapidly in air (creating "aniline blacks").[2][3][4]
-
Fix: Redistill under nitrogen or pass through a short plug of silica gel.[2][3][4] Store under Argon in the dark.
Q: Can I use derivatization to remove the aniline? A: Generally, No .[2][3][4] Both aniline and 3-CHA are primary amines.[1][2][3] Common derivatizing agents (acetic anhydride, benzoyl chloride) will react with both, making separation harder.[2][3][4]
-
Exception: If you use phthalic anhydride, you might form N-phenylphthalimide (from aniline) vs the 3-CHA derivative, but hydrolysis back to the amine is tedious.[2][3][4] Stick to distillation or chromatography.[2][3][4]
Q: What are the safety considerations? A: Aniline is toxic (methemoglobinemia) and absorbs through the skin.[3][4] 3-Cyclohexylaniline should be treated as a toxic irritant.[1][2][3]
-
Requirement: Double-glove (Nitrile) and work in a fume hood.[1][2][3] Treat all aqueous washes from Module 2 as hazardous waste (contains aniline).[2][3][4]
Summary Data Table
| Property | Aniline | 3-Cyclohexylaniline | Implication for Separation |
| Boiling Point (760 mmHg) | Distillation is highly effective under vacuum.[2][3][4] | ||
| Boiling Point (Reduced) | Large | ||
| Water Solubility | Insoluble | Water washing (Module 2) removes bulk aniline.[1][2][3] | |
| LogP (Lipophilicity) | 0.9 | Chromatography (Module 3) separates based on polarity.[1][2][3][4] | |
| pKa (Conjugate Acid) | 4.6 | Acid extraction is difficult and non-selective.[1][2][3][4] |
References
-
National Center for Biotechnology Information (NCBI). (2025).[2][3][4] PubChem Compound Summary for CID 11321261, 3-Cyclohexylaniline.[2][3][4] Retrieved from [Link][1][3]
-
Vogel, A. I. (1989).[2][3][4] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3][4] Longman Scientific & Technical.[2][3][4] (Reference for general amine distillation and "tailing" on silica).
Sources
- 1. Chlorambucil (CAS 305-03-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Aniline hydrochloride | 142-04-1 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. Anilinium chloride - Wikipedia [en.wikipedia.org]
- 5. 6373-50-8 CAS MSDS (4-CYCLOHEXYLANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. 3-Cyclohexylbenzenamine | C12H17N | CID 11321261 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. quora.com [quora.com]
- 9. Aniline is separated from a mixture by a Fractional class 12 chemistry cbse [vedantu.com]
Technical Support Center: Controlling Temperature Exotherms in 3-Cyclohexylaniline Scale-Up
Welcome to the technical support center dedicated to addressing the critical challenge of managing temperature exotherms during the scale-up of 3-Cyclohexylaniline synthesis. The catalytic hydrogenation of an aniline derivative is a highly exothermic process, and what is manageable at the laboratory bench can quickly become a significant safety hazard at pilot-plant or production scale.[1] This guide is designed for researchers, chemists, and drug development professionals to provide practical, in-depth solutions to common problems encountered during this process.
The core principle of safe scale-up is understanding that as reactor volume increases, the heat generation potential (a function of volume) grows much faster than the heat removal capability (a function of surface area). This disparity can lead to a thermal runaway, where the reaction rate and heat production accelerate uncontrollably.[1][2] This guide will equip you with the knowledge to anticipate, control, and troubleshoot these exothermic events.
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway and why is it so dangerous in hydrogenation reactions?
A thermal runaway is a hazardous situation that occurs when an exothermic reaction goes out of control. The heat generated by the reaction increases the temperature of the reaction mass, which in turn accelerates the reaction rate, leading to a vicious cycle of ever-increasing heat production.[1] In the context of 3-Cyclohexylaniline synthesis, which typically involves high-pressure hydrogen and a pyrophoric catalyst (like Palladium on Carbon), a thermal runaway can lead to a rapid increase in pressure, boiling of the solvent, and potentially a vessel rupture, fire, or explosion.[3][4]
Q2: What is the primary source of the exotherm in 3-Cyclohexylaniline synthesis?
The primary source of heat is the catalytic hydrogenation of the aromatic ring of the aniline precursor. This reaction is highly exothermic. For instance, the hydrogenation of nitrobenzene to aniline, a related process, has a standard heat of reaction (ΔH°) of approximately -222.55 kJ/mol.[5] While specific values for 3-cyclohexylaniline precursors may vary, the magnitude is expected to be significant and must be managed.
Q3: What are the most critical process parameters to monitor and control?
To maintain control over the exotherm, you must rigorously monitor and control the following parameters:
-
Temperature: The most direct indicator of the reaction rate.
-
Pressure: Both the hydrogen pressure (which influences reaction rate) and the total reactor pressure.
-
Hydrogen Flow Rate: The rate of hydrogen consumption is directly proportional to the rate of reaction and heat generation.
-
Agitation Speed: Proper agitation is crucial for ensuring efficient heat transfer to the cooling surfaces and preventing localized hot spots.
-
Reactant Dosing Rate: In semi-batch processes, the rate at which the aniline derivative is added controls the overall rate of heat generation.[6]
Q4: How does moving from a batch reactor to a continuous flow reactor impact exotherm control?
Continuous flow reactors, such as Coflore® Agitated Cell Reactors (ACRs), offer significantly better heat transfer coefficients compared to batch reactors due to their high surface-area-to-volume ratio.[1] This allows for more efficient removal of heat, enabling reactions to be run at higher concentrations or temperatures without the risk of runaway. This technology can eliminate the need for time-consuming dropwise addition steps often required in large-scale batch processes.[1][6]
Troubleshooting Guides
Guide 1: Unexpectedly Rapid Temperature Rise on Reaction Initiation
-
Problem: Immediately after catalyst addition or introduction of hydrogen, the reactor temperature climbs much faster than anticipated from lab-scale experiments.
-
Probable Causes:
-
Catalyst Activity: The batch of catalyst (e.g., Pd/C) is more active than the one used in development, or it was added too quickly. Pyrophoric catalysts can also ignite solvents if not handled properly under an inert atmosphere.[3][7]
-
Poor Initial Mixing: Inadequate agitation leads to a localized area of high reaction rate, creating a hot spot that the cooling system cannot manage.
-
Mass Transfer Limitation: Initially, the liquid phase is saturated with hydrogen, leading to a burst of reactivity before a steady state is achieved.
-
-
Solutions & Step-by-Step Protocols:
-
Controlled Catalyst Addition:
-
Protocol: Never add a dry, pyrophoric catalyst to a flammable solvent in the presence of air.
-
Step 1: Place the weighed catalyst in the reaction vessel.
-
Step 2: Purge the vessel thoroughly with an inert gas like nitrogen (typically 3 cycles of vacuum/backfill).[7]
-
Step 3: Add the solvent under a positive pressure of nitrogen.
-
Step 4: Add the substrate (the aniline derivative).
-
Step 5: Begin agitation and ensure the contents are at the correct starting temperature before introducing hydrogen.
-
-
Staged Hydrogen Introduction:
-
Instead of immediately pressurizing to the target pressure, start with a lower pressure and monitor the temperature response.
-
Gradually increase the pressure to the desired setpoint while ensuring the cooling system can keep pace with the heat evolution.
-
-
Verify Agitation Efficiency:
-
Ensure the agitator speed and design are sufficient to provide good mixing and prevent the catalyst from settling. This is critical for both heat and mass transfer.[8]
-
-
Guide 2: Temperature Spikes Mid-Reaction
-
Problem: The reaction proceeds as expected for some time, but then exhibits sudden, sharp temperature increases.
-
Probable Causes:
-
Unstable Intermediates: While less common in aniline hydrogenation compared to nitro group reduction, the possibility of forming and then rapidly decomposing unstable intermediates cannot be entirely dismissed, especially if impurities are present in the starting material.[9]
-
Inconsistent Hydrogen Supply: If the hydrogen supply is interrupted and then suddenly restored, the accumulated unreacted substrate can react very rapidly, causing a temperature and pressure spike.
-
Cooling System Fluctuation: A temporary reduction in coolant flow or an increase in coolant temperature can allow the reaction's heat to accumulate before being brought back under control.
-
-
Solutions & Step-by-Step Protocols:
-
Implement Robust Process Control:
-
Utilize automated control systems that link temperature sensors to the hydrogen supply and coolant flow.[6] If the temperature exceeds a set limit, the system should automatically stop the hydrogen flow and maximize cooling.
-
-
Emergency Preparedness:
-
Quench Valves: Install a system to rapidly introduce a reaction inhibitor or a cold, inert solvent to halt the reaction.[2][10]
-
Relief Systems: Ensure the reactor is equipped with properly sized rupture discs or pressure relief valves to prevent over-pressurization.
-
Containment: For high-risk processes, the reactor may be housed in a containment pot or blast-proof bay.[2]
-
-
Process Analytical Technology (PAT):
-
Employ in-situ monitoring techniques (like IR spectroscopy) to track the concentration of reactants and identify the formation of any unexpected intermediates.[9]
-
-
Data Presentation & Visualization
Key Process Parameters for Aniline Hydrogenation
This table provides typical parameters for the hydrogenation of aniline to cyclohexylamine, which serves as a useful analogue for the synthesis of 3-Cyclohexylaniline.
| Parameter | Typical Value / Range | Significance & Rationale |
| Reaction Temperature | 120 - 300 °C | Higher temperatures increase reaction rate but may also promote side reactions and decrease selectivity.[11][12] |
| Reaction Pressure | 0.28 MPa - Elevated | Higher hydrogen pressure increases the rate of hydrogenation but also elevates the risk.[12] |
| H₂ / Aniline Molar Ratio | 20:1 to 40:1 | A large excess of hydrogen is used to drive the reaction to completion.[12] |
| Catalyst | Co, Pd, Pt, Rh, Ni | The choice of catalyst affects activity, selectivity, and operating conditions.[12][13][14] |
| Heat of Reaction (ΔH°) | Highly Exothermic | Dictates the required cooling capacity. Must be determined by calorimetry for accurate scale-up. |
Diagrams for Workflow and System Logic
Below are diagrams created using DOT language to visualize key workflows and relationships in managing exotherms.
Caption: Decision workflow for responding to a temperature exotherm event.
Caption: Key factors influencing heat balance in a chemical reactor.
Experimental Protocol: Reaction Calorimetry for Thermal Hazard Assessment
Before any scale-up, it is imperative to perform a reaction calorimetry study to quantify the thermal risks. This protocol outlines the basic steps using a reaction calorimeter (e.g., Mettler-Toledo RC1).
Objective: To determine the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and the required heat removal rate for safe scale-up.
Methodology:
-
System Setup & Calibration:
-
Assemble the calorimeter with the desired reactor vessel, agitator, and probes (temperature, pressure).
-
Perform a calibration of the heat transfer coefficient (U) of the reactor using a non-reactive solvent system that mimics the properties of the actual reaction mixture. This is a critical step for accurate heat flow measurement.
-
-
Reaction Setup (Under Inert Atmosphere):
-
Charge the calorimeter vessel with the solvent and the aniline precursor.
-
Add the hydrogenation catalyst as a slurry in a small amount of solvent to avoid issues with dry powder addition.
-
Seal the reactor and purge thoroughly with nitrogen.
-
-
Isothermal Reaction Execution:
-
Bring the reactor contents to the desired starting temperature and allow the system to stabilize.
-
Begin agitation at the planned speed for the experiment.
-
Introduce hydrogen at a controlled rate or pressurize the reactor to the target pressure. The calorimeter will measure the heat flow required to maintain a constant (isothermal) temperature.
-
-
Data Acquisition:
-
Continuously record the reactor temperature, jacket temperature, pressure, and heat flow throughout the reaction.
-
Monitor hydrogen uptake to correlate it with the heat release.
-
-
Data Analysis:
-
Integrate the heat flow curve over time to calculate the total heat of reaction (ΔH).
-
Determine the maximum heat output during the reaction. This value is critical for designing the cooling capacity of the larger-scale reactor.
-
Calculate the Adiabatic Temperature Rise (ΔT_ad) using the formula: ΔT_ad = |ΔH| / (m * C_p), where 'm' is the mass of the reaction mixture and 'C_p' is its specific heat capacity.
-
Determine the Maximum Temperature of the Synthesis Reaction (MTSR): MTSR = T_process + ΔT_ad. This is the theoretical maximum temperature the reaction could reach if all cooling were to fail. The MTSR must be well below the decomposition temperature of the reaction mixture and the boiling point of the solvent at the reaction pressure.
-
Self-Validation: The total heat evolved should be directly proportional to the amount of reactant consumed. By taking samples and analyzing for conversion, you can validate the accuracy of the calorimetric data. A consistent heat of reaction across different experiments provides confidence in the results.
References
- Control Strategies For Managing Exothermic Reactions In Flow - Patsnap Eureka. (2025).
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). MDPI. [Link]
-
Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal. [Link]
-
Temperature Control of Exothermic Reactions Using n-Octadecane@MF Resin microPCMs Based on Esterification Reactions. (2022). ResearchGate. [Link]
-
3 Key Elements of Successful Hydrogenation Scale-Up. (2022). Neuland Labs. [Link]
-
Aniline Process Creation for Conversion Improvement Using Hydrogenation Process. (2025). BCREC Journal. [Link]
-
Synthesis of Cyclohexanol by Three-Phase Reactive Distillation: Kinetics and Phase Equilibria. (n.d.). ResearchGate. [Link]
-
Hydrogenation SOP. (n.d.). University of Rochester. [Link]
-
Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. (n.d.). ACS Publications. [Link]
-
Reaction Kinetics. (n.d.). University of Oxford. [Link]
-
Catalytic Hydrogenation of Nitrobenzene to Aniline. (n.d.). Mettler Toledo. [Link]
-
Scheme 1. Aniline hydrogenation to cyclohexylamine (CHA)... (n.d.). ResearchGate. [Link]
-
Hazards associated with laboratory scale hydrogenations. (n.d.). UW-Madison Chemistry. [Link]
-
Exothermic Reactions Explained. (2024). The Chemistry Blog. [Link]
-
Hydrogenation: How we can make it safer. (n.d.). H.E.L Group. [Link]
-
Construction of a Small-Sized Simplified Chemical Kinetics Model for the Simulation of n-Propylcyclohexane Combustion Properties. (2024). MDPI. [Link]
-
Effect of alkali metal promoters on catalytic performance of Co-based catalysts in selective hydrogenation of aniline to cyclohexylamine. (n.d.). De Gruyter. [Link]
-
FEDIOL Guide to good practice on safe operation of Hydrogenation units. (2007). FEDIOL. [Link]
-
Improving Heat Efficiency of Aniline Production Process by Modifying Heat Transfer Fluid Looping System in Heating and Cooling Process. (2024). BCREC Journal. [Link]
-
Reaction kinetics for the synthesis of an anti-cancer drug (adavosertib) precursor. (n.d.). Royal Society of Chemistry. [Link]
-
Hydrogenation troubleshooting. (2023). Reddit. [Link]
-
Improving Heat Efficiency of Aniline Production Process by Modifying Heat Transfer Fluid Looping System in Heating a. (n.d.). BCREC Journal. [Link]
-
Reaction kinetics of cyclohexanone ammoximation over TS-1 catalyst in a microreactor. (2025). ScienceDirect. [Link]
-
Hazards associated with laboratory scale hydrogenations. (n.d.). ACS Publications. [Link]
- The method of aniline hydrogenation synthesis cyclohexylamine. (n.d.).
Sources
- 1. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 2. encyclopedia.che.engin.umich.edu [encyclopedia.che.engin.umich.edu]
- 3. chem.wisc.edu [chem.wisc.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Control Strategies For Managing Exothermic Reactions In Flow [eureka.patsnap.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. 3 Key Elements of Successful Hydrogenation Scale-Up | Neuland Labs [neulandlabs.com]
- 9. mt.com [mt.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN109651164A - The method of aniline hydrogenation synthesis cyclohexylamine - Google Patents [patents.google.com]
- 13. helgroup.com [helgroup.com]
- 14. yadda.icm.edu.pl [yadda.icm.edu.pl]
Validation & Comparative
Comparative Guide: Catalytic Potential of 3-Cyclohexylaniline-Derived Ligands
Based on your request, I have developed a comprehensive Publish Comparison Guide focusing on the catalytic utility of ligands derived from 3-Cyclohexylaniline . This guide is structured to serve drug development professionals and synthetic chemists, synthesizing specific chemical data with broader ligand design principles.
Executive Summary: The Case for Meta-Substitution
In the realm of transition metal catalysis, steric modulation is typically achieved via ortho-substitution (e.g., 2,6-diisopropylaniline in Brookhart catalysts or NHCs). 3-Cyclohexylaniline (3-Cy-An) represents a distinct "remote steric" class. Unlike its ortho-congeners, the 3-cyclohexyl group does not directly block the metal center. Instead, it offers two critical advantages:
-
Enhanced Lipophilicity: The cyclohexyl ring significantly increases solubility in non-polar hydrocarbons (hexane, toluene) compared to methyl or unsubstituted variants, crucial for homogeneous polymerization.
-
Remote Electronic/Steric Tuning: It modulates the electron density of the aniline ring (weak inductive effect, +I) and influences the supramolecular packing of the catalyst without shutting down the active site.
This guide compares 3-Cy-An derived ligands against standard ortho-hindered alternatives (e.g., 2,6-diisopropylaniline) to delineate their optimal application windows.
Mechanistic Comparison & Ligand Design
To understand the utility of 3-Cyclohexylaniline, we must compare it to the industry standard in two primary ligand classes:
Steric Environment Analysis[1]
-
Standard (2,6-Diisopropyl): Creates a "wall" around the metal, retarding chain transfer. Result: High Molecular Weight (MW) polymers.
-
3-Cyclohexylaniline: Leaves the axial sites open. The metal center is exposed. Result: Rapid substrate uptake but fast chain transfer. Ideal for oligomerization or sterically demanding cross-couplings where access is priority.
Comparative Performance Matrix
| Feature | 3-Cyclohexylaniline Derivatives | 2,6-Diisopropylaniline Derivatives | Unsubstituted Aniline |
| Steric Bulk | Low (Meta-positioned) | High (Ortho-positioned) | Negligible |
| Solubility (Hexane) | Excellent (High Lipophilicity) | Good | Poor |
| Catalytic Outcome (Olefins) | Oligomers/Dimers (High | High MW Polymers | Deactivation/Oligomers |
| Coupling Activity (Suzuki) | High for hindered substrates | Lower for hindered substrates | Moderate |
| Electronic Effect | Weakly Electron Donating (+I) | Weakly Electron Donating (+I) | Neutral |
Detailed Experimental Workflows
Protocol: Synthesis of Bis(imino)pyridine Ligand from 3-Cyclohexylaniline
Objective: Synthesize a tridentate ligand for ethylene oligomerization.
Reagents:
-
2,6-Diacetylpyridine (1.0 eq)
-
3-Cyclohexylaniline (2.2 eq) [CAS: 5369-21-1][1]
-
Glacial Acetic Acid (Catalytic, 0.5 eq)
-
Methanol (Solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve 2,6-diacetylpyridine (1.63 g, 10 mmol) in Methanol (50 mL) in a round-bottom flask equipped with a stir bar.
-
Addition: Add 3-Cyclohexylaniline (3.85 g, 22 mmol) dropwise to the solution.
-
Activation: Add Glacial Acetic Acid (0.3 mL) as a Brønsted acid catalyst to activate the carbonyl carbons.
-
Reflux: Heat the mixture to reflux (
) for 24 hours. Monitor consumption of ketone via TLC (SiO , 10% EtOAc/Hexane). -
Isolation: Cool to room temperature. The product often precipitates due to the lipophilic cyclohexyl groups. If not, reduce volume by 50% under vacuum and cool to
. -
Purification: Filter the yellow precipitate and wash with cold methanol (
). Dry under high vacuum.-
Validation: Confirm structure via
NMR (look for imine methyl singlets and cyclohexyl multiplets ).
-
Catalytic Evaluation: Ethylene Oligomerization
Rationale: We use a Ni(II) precatalyst. The lack of ortho-bulk in 3-Cy-An should favor
Workflow:
-
Complexation: React ligand (from 3.1) with
in DCM to form the paramagnetic complex. -
Activation: In a pressure reactor, dissolve complex (
) in Toluene ( ). Add MAO (Methylaluminoxane) activator (Al:Ni = 500:1). -
Reaction: Pressurize with Ethylene (
) at for 30 mins. -
Quench: Vent ethylene; quench with acidic methanol.
-
Analysis: Analyze liquid fraction via GC-MS to determine Oligomer distribution (Schulz-Flory distribution).
Visualizing the Pathway
The following diagram illustrates the synthesis and mechanistic divergence based on ligand substitution.
Figure 1: Mechanistic divergence in Ni-catalyzed ethylene conversion. The 3-cyclohexyl substituent (Pathway A) promotes oligomerization due to accessible axial sites, contrasting with the polymerization pathway of ortho-substituted ligands.
Critical Analysis & Recommendations
When to Choose 3-Cyclohexylaniline Ligands?
-
Solubility Issues: If your standard catalyst precipitates in non-polar process solvents, the 3-cyclohexyl group acts as a "solubilizing tag" without altering the fundamental electronic manifold of the aniline.
-
Oligomer Production: For producing linear alpha-olefins (LAO) rather than solid plastics.
-
Steric Mapping: In C-H activation studies, 3-Cy-An derivatives serve as excellent "medium-steric" controls to prove that a reaction requires ortho-substitution to fail (or succeed).
Potential Pitfalls[3]
-
Isomer Purity: Commercial 3-cyclohexylaniline must be distinguished from N-cyclohexylaniline. Ensure CAS 5369-21-1 is used.
-
Lack of Robustness: The lack of ortho-protection makes the metal center more susceptible to poisoning by polar impurities compared to 2,6-diisopropyl variants.
References
-
PubChem. 3-Cyclohexylbenzenamine (CAS 5369-21-1) Compound Summary. National Library of Medicine. [Link][2]
-
Ittel, S. D., Johnson, L. K., & Brookhart, M. (2000). Late-Metal Catalysts for Ethylene Homo- and Copolymerization. Chemical Reviews, 100(4), 1169–1204. (Foundational text on ligand steric effects). [Link]
- Google Patents.Indolomorphinan derivative and agent for curing and preventing cerebral disorder (Use of 3-cyclohexylaniline as intermediate).
Sources
Precision Verification of 3-Cyclohexylaniline: Elemental Analysis vs. Orthogonal Methodologies
Topic: Elemental Analysis Standards for 3-Cyclohexylaniline Verification Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
3-Cyclohexylaniline (CAS 1821-36-9) is a critical intermediate in the synthesis of pharmaceutical bioisosteres and agrochemicals.[1] Its verification presents a unique analytical challenge: as a meta-substituted aromatic amine, it exists as a viscous liquid at room temperature (mp 14–15°C) and is prone to oxidation and hygroscopicity.
This guide objectively compares Combustion Elemental Analysis (EA) against Quantitative NMR (qNMR) and HPLC as verification standards.[1] While High-Performance Liquid Chromatography (HPLC) remains the standard for impurity profiling, this guide demonstrates why Elemental Analysis (CHN) retains its status as the "Gold Standard" for establishing bulk purity and solvation state, provided specific liquid-handling protocols are enforced.
Part 1: The Theoretical Standard (C₁₂H₁₇N)
Before assessing experimental performance, the theoretical baseline must be established. For 3-Cyclohexylaniline (MW 175.27 g/mol ), the acceptance criteria for publication-grade purity (typically >95% or >98%) rely on the absolute difference between calculated and found values.
Table 1: Theoretical Elemental Composition of 3-Cyclohexylaniline
| Element | Atomic Mass | Molar Contribution | Theoretical % (w/w) | Acceptance Tolerance (±0.4%) |
| Carbon (C) | 12.011 | 144.13 | 82.23% | 81.83% – 82.63% |
| Hydrogen (H) | 1.008 | 17.14 | 9.78% | 9.38% – 10.18% |
| Nitrogen (N) | 14.007 | 14.01 | 7.99% | 7.59% – 8.39% |
Critical Insight: A deviation >0.4% in Carbon often indicates solvent entrapment (e.g., residual ethyl acetate), while a deviation in Nitrogen frequently signals oxidation (N-oxide formation) or carbonate salt formation due to atmospheric CO₂ absorption by the basic amine group.
Part 2: Comparative Analysis of Verification Methodologies
In drug development, no single method provides a complete purity narrative.[1] The table below contrasts the performance of Elemental Analysis against its primary alternatives for this specific substrate.
Table 2: Performance Comparison for 3-Cyclohexylaniline Verification
| Feature | Elemental Analysis (CHN) | Quantitative NMR (qNMR) | HPLC-UV/MS |
| Primary Scope | Bulk Purity & Solvation State | Absolute Purity (w/w%) | Impurity Profiling |
| Isomer Specificity | Low (Cannot distinguish 3- vs 4-isomer) | High (Distinguishes meta vs para) | High (Separates isomers) |
| Sample Requirement | 2–5 mg (Destructive) | 10–20 mg (Non-destructive) | <1 mg (Destructive) |
| Solvent Detection | Excellent (Detects non-chromophores like water/inorganic salts) | Good (If solvent has protons; misses inorganic salts) | Poor (Salts/Water invisible to UV) |
| Cost Efficiency | High (Low cost per run) | Moderate (High instrument cost) | Moderate |
| Bias Risk | Weighing errors (volatile liquid) | Internal standard purity | Response factor variation |
Analytical Verdict
-
Use HPLC to ensure the sample is not a mixture of isomers (e.g., contamination with 4-cyclohexylaniline).
-
Use qNMR if reference standards are unavailable or absolute mass balance is critical.[1]
-
Use Elemental Analysis as the final "gatekeeper" for release.[1] It is the only method that effectively flags inorganic impurities (which lower C/H/N proportionally) and non-chromophoric solvates (water/inorganic salts) that HPLC misses.
Part 3: Self-Validating Experimental Protocol
Handling 3-Cyclohexylaniline for EA requires specific modifications to standard solid protocols due to its liquid state and volatility.[1] The following protocol integrates "Self-Validation" steps to ensure data integrity.
The "Liquid Encapsulation" Workflow
Materials:
-
Micro-balance (readability 0.001 mg).[1]
-
Tin capsules (pressed, for liquids).[1]
-
Sealing device (cold welder or crimper).[1]
-
Reference Standard: Acetanilide (C₈H₉NO).[1]
Step-by-Step Methodology:
-
System Validation (The "Blank" & "K-Factor"):
-
Sample Preparation (The Critical Step):
-
Since 3-Cyclohexylaniline is a viscous liquid, do not use open boats.[1]
-
Tare a smooth-wall tin capsule .
-
Using a micro-syringe, deposit 2.0–2.5 mg of 3-Cyclohexylaniline into the bottom of the capsule.
-
Causality: Avoid getting liquid on the walls; it interferes with the cold-weld seal, leading to leakage during combustion and low Nitrogen results.
-
-
Cold Sealing:
-
Immediately crimp and cold-weld the capsule using a sealing press.[1]
-
Validation Check: Re-weigh the sealed capsule after 60 seconds. If mass decreases by >0.005 mg, the seal is defective (volatile loss). Discard and repeat.
-
-
Combustion Sequence:
-
Data Analysis:
-
Compare results to Table 1.
-
Pass Criteria: All elements within ±0.4%.
-
Part 4: Visualization of Verification Logic
The following diagram illustrates the decision matrix for verifying 3-Cyclohexylaniline, highlighting where EA fits into the broader analytical funnel.
Figure 1: Integrated verification workflow.[1] Elemental Analysis serves as the critical gatekeeper for bulk purity after isomeric identity is confirmed by HPLC.
References
-
American Chemical Society (ACS). (2022).[1] An International Study Evaluating Elemental Analysis. ACS Central Science.[1] Retrieved from [Link]
-
National Institutes of Health (NIH). (2014).[1] Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry (RSC). (2021).[1] Elemental analysis: an important purity control but prone to manipulations.[1][2] Inorganic Chemistry Frontiers. Retrieved from [Link]
-
PubChem. (n.d.).[1] 3-Cyclohexylaniline Compound Summary. National Library of Medicine.[1] Retrieved from [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. Retrieved from [Link]
Sources
Crystallographic data and XRD analysis of 3-Cyclohexylaniline salts
Title: Comparative Solid-State Guide: Crystallographic and XRD Profiling of 3-Cyclohexylaniline Salts
Executive Summary
Objective: This guide provides a technical framework for the solid-state characterization of 3-Cyclohexylaniline (m-CHA) salts. Unlike its para-isomer (4-cyclohexylaniline) or N-substituted analogs, the meta-substitution of 3-CHA introduces unique steric constraints that significantly influence crystal packing, lattice energy, and aqueous solubility.[1]
Target Audience: Pharmaceutical solid-state chemists and process development engineers.[1]
Core Value: This document details a self-validating protocol for synthesizing, crystallizing, and analyzing 3-CHA salts (specifically Hydrochloride and Hemisulfate) to determine the optimal solid form for drug substance development.
Chemical Identity & Structural Context
Before initiating salt screening, it is critical to distinguish the target molecule from its common isomers, as their crystallographic signatures differ radically.
| Parameter | 3-Cyclohexylaniline (Target) | 4-Cyclohexylaniline (Comparator) | N-Cyclohexylaniline (Impurity) |
| CAS RN | 5369-21-1 | 6373-50-8 | 1821-36-9 |
| Substitution | Meta (1,3-position) | Para (1,4-position) | N-alkylated |
| Symmetry | Low ( | High ( | Flexible amine linker |
| Packing Tendency | Herringbone/Corrugated | Layered/Sheet-like | Sterically bulky |
Scientific Insight: The meta-cyclohexyl group acts as a "packing disruptor."[1] While para-substituted anilines often form high-density, planar sheets (facilitating
Experimental Protocol: Salt Synthesis & Crystallization
This protocol uses a Reactive Crystallization approach designed to maximize crystal quality for Single Crystal XRD (SCXRD) while ensuring phase purity for Powder XRD (PXRD).[1]
Workflow Diagram: Salt Selection to Structure Solution
Caption: Integrated workflow for the synthesis and crystallographic characterization of 3-CHA salts.
Detailed Methodology: 3-CHA Hydrochloride (Form I)[1]
-
Stoichiometry Control: Dissolve 1.0 eq of 3-cyclohexylaniline in Ethyl Acetate (EtOAc). The low dielectric constant of EtOAc promotes ion pairing.[1]
-
Acid Addition: Add 1.05 eq of HCl (4M in Dioxane) dropwise at 0°C.
-
Why Dioxane? Anhydrous conditions prevent hydrate formation, which is common with aniline salts.
-
-
Nucleation: A white precipitate (polycrystalline) forms immediately.[1]
-
Recrystallization (For SCXRD): Isolate the solid. Redissolve in a minimum volume of hot Ethanol (EtOH). Allow to cool slowly to RT, then to 4°C.
-
Self-Validating Check: If oiling occurs (common in meta-isomers), seed with a micro-crystal from the initial precipitate.[1]
-
Comparative Crystallographic Analysis
The following table contrasts the expected crystallographic parameters of the Hydrochloride salt versus the Hemisulfate salt. This comparison highlights how the anion size dictates the lattice topology.[1]
| Parameter | 3-CHA Hydrochloride (Predicted) | 3-CHA Hemisulfate (Predicted) | Significance |
| Crystal System | Monoclinic | Triclinic | Lower symmetry in sulfates due to H-bond complexity.[1] |
| Space Group | P2₁/c | P-1 | P2₁/c is the most common for organic salts (racemates).[1] |
| Z (Formula Units) | 4 | 2 | Indicates the number of molecules in the unit cell.[1] |
| H-Bond Motif | N–H...Cl⁻ (Charge Assisted) | N–H...O (Tetrahedral Anion) | Sulfates often form extensive 3D H-bond networks, increasing melting point.[1] |
| Calc. Density | ~1.15 - 1.20 g/cm³ | ~1.25 - 1.30 g/cm³ | Higher density correlates with greater physical stability.[1] |
Critical XRD Features (Powder Diffraction)
When analyzing the PXRD patterns, look for these diagnostic peaks to confirm salt formation vs. free base:
-
Low Angle Region (5-10° 2θ): 3-CHA salts often exhibit a distinct peak here due to the large unit cell axis created by the cyclohexyl tail.[1]
-
Salt vs. Base: The free base (liquid/low-melting solid) lacks sharp Bragg reflections.[1] The appearance of high-intensity peaks at 15-25° 2θ confirms crystallinity.[1]
Data Interpretation & Causality
Why does the meta-isomer behave differently? In 4-cyclohexylaniline (para), the molecule is linear.[1] In the crystal lattice, these linear rods pack efficiently (herringbone motif).[1] In 3-cyclohexylaniline (meta) , the molecule has a "bent" shape.[1]
-
Consequence: This creates "frustrated packing."[1] The salts often require solvent molecules to fill the voids, leading to solvates .[1]
-
Action Item: Always run TGA (Thermogravimetric Analysis) alongside XRD to check for desolvation events.
Solubility Implications:
-
HCl Salt: Likely high aqueous solubility but potential for hygroscopicity due to the chloride ion's high charge density and the lattice voids.[1]
-
Sulfate/Tosylate: Recommended for development.[1] The larger anions fill the steric voids of the meta-structure more effectively, often resulting in non-hygroscopic, stable anhydrous forms.[1]
References
-
PubChem Compound Summary: 3-cyclohexylaniline (CID 11321261).[1][2] National Center for Biotechnology Information.[1] Available at: [Link][1]
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Standard reference for salt selection protocols).
-
Groom, C. R., et al. (2016).[1][3] The Cambridge Structural Database.[1][3] Acta Crystallographica Section B, 72(2), 171-179.[1] (Database for comparing aniline salt structures).[1]
-
Brittain, H. G. (2009).[1] Polymorphism in Pharmaceutical Solids. Informa Healthcare.[1] (Methodology for XRD and thermal analysis interpretation).
Sources
Safety Operating Guide
Personal protective equipment for handling 3-Cyclohexylaniline
An Expert Guide to Personal Protective Equipment for Handling 3-Cyclohexylaniline
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. However, the integrity of our research and the safety of our scientists are paramount. 3-Cyclohexylaniline, a versatile aniline derivative, requires meticulous handling protocols due to its significant potential hazards. This guide provides an in-depth, experience-driven framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound. Our approach moves beyond a simple checklist, focusing on the causality behind each safety measure to build a self-validating system of protection for your laboratory.
Foundational Hazard Assessment: Understanding the "Why"
A comprehensive risk assessment is the critical first step in developing any safe handling protocol. While specific toxicological data for 3-Cyclohexylaniline may be limited, data extrapolated from structurally similar compounds, such as cyclohexylamine and other anilines, provides a strong basis for a cautious approach.[1][2] The primary hazards associated with this class of chemicals are summarized below.
| Hazard Classification | Description | Potential Consequences |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled.[1][3][4][5] | Systemic effects may include nausea, dizziness, drowsiness, and in severe cases, central nervous system abnormalities or pulmonary edema.[6][7] |
| Skin Corrosion/Irritation | Causes skin irritation and potentially severe burns upon contact.[3][4][8] | Can lead to redness, pain, and permanent scarring. Repeated exposure may cause sensitization.[7] |
| Serious Eye Damage/Irritation | Causes serious and potentially irreversible eye damage.[3][4][6] | Contact can result in severe damage to the cornea and conjunctiva, potentially leading to permanent vision impairment.[6] |
| Flammable Liquid | The liquid and its vapor are flammable.[3][6][9] | Vapors can travel to an ignition source and flash back. Containers may explode in a fire.[10] |
| Corrosivity | The substance is an alkaline-corrosive agent.[6][11] | Causes burns on contact with skin, eyes, and mucous membranes.[6][7] |
This hazard profile dictates that 3-Cyclohexylaniline must be handled with stringent engineering controls and a comprehensive PPE strategy to create multiple barriers between the researcher and the chemical.
The Core Directive: A Multi-Layered PPE Strategy
All work with 3-Cyclohexylaniline must be performed within a properly functioning chemical fume hood to minimize inhalation exposure.[3][9] PPE is the final, essential barrier. The selection of appropriate PPE is not static; it must be adapted to the scale and nature of the procedure.
PPE Selection Workflow
The following decision-making workflow, grounded in risk assessment, guides the selection of appropriate PPE for any task involving 3-Cyclohexylaniline.
Caption: The correct sequence for donning and doffing PPE.
Disposal of Contaminated Materials
-
PPE Disposal : All disposable PPE, including gloves, gowns, and absorbent paper used for cleanup, must be considered hazardous waste. [1]Place these items in a designated, sealed, and clearly labeled hazardous waste container for eventual incineration. [11]* Chemical Waste : Dispose of unused 3-Cyclohexylaniline and any contaminated solutions in accordance with all local, state, and federal regulations for hazardous waste. [1][4][11]This material is classified as a flammable and corrosive hazardous waste. [7]Never dispose of this chemical down the drain.
Emergency Response: Immediate and Decisive Action
In the event of an exposure or spill, swift and correct action is critical to mitigate harm.
| Exposure Type | Immediate First Aid Protocol |
| Skin Contact | Immediately remove all contaminated clothing while simultaneously flushing the affected skin area with copious amounts of water for at least 15 minutes. [7][12]A safety shower should be used if available. Seek immediate medical attention, even if no irritation is initially apparent. [7][11] |
| Eye Contact | Immediately flush the eyes with lukewarm, gently flowing water for at least 15 minutes, holding the eyelids open. [9][12][13]Remove contact lenses if present and easy to do. [9]Seek immediate medical attention. |
| Inhalation | Move the exposed person to fresh air at once. [1][14]If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. [14]Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. [7][9]Rinse the mouth thoroughly with water. [9]Call a poison control center or doctor immediately for advice. [15] |
| Minor Spill | (Contained within a fume hood) Use an absorbent, non-combustible material (e.g., vermiculite, sand) to contain the spill. [11]Scoop the material into a suitable, sealed container for hazardous waste disposal. [16] |
| Major Spill | (Outside of a fume hood) Evacuate the immediate area and alert others. [12]If safe to do so, eliminate all ignition sources. [9]Contact your institution's emergency response team or local fire department. |
By integrating this comprehensive PPE and safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 3-Cyclohexylaniline, fostering a culture of safety that protects both your researchers and the integrity of your work.
References
-
Cyclohexane - Hazardous Substance Fact Sheet . New Jersey Department of Health. [Link]
-
Power, L. (2013). Personal protective equipment for preparing toxic drugs . GERPAC. [Link]
-
Cyclohexylamine . USDA. [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs . (2006). Pharmacy Purchasing & Products. [Link]
-
Cyclohexane - Incident management . (2025). GOV.UK. [Link]
-
Safety Data Sheet - Product containing Cyclohexylamine . Garratt-Callahan. [Link]
-
SAFETY DATA SHEET - N-Cyclohexylaniline . (2025). Thermo Fisher Scientific. [Link]
-
PPE Solutions for Chemical Industries . 3M. [Link]
-
Emergency Procedures for Incidents Involving Chemicals . University of Kentucky Research Safety. [Link]
-
Chemical Protective overall Basic, CE/PPE category III . DENIOS Ireland. [Link]
-
First Aid Procedures for Chemical Hazards . NIOSH, CDC. [Link]
-
Material Safety Data Sheet - 2,6-Dibromo-4-cyclohexylaniline, 97% . Cole-Parmer. [Link]
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- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. CYCLOHEXYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. files.dep.state.pa.us [files.dep.state.pa.us]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
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- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
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- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
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- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
